(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-13(2)16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16,19H,18H2,1-2H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQVZZGGOZBOQS-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78603-95-9 | |
| Record name | (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Physical Properties of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the chiral amino alcohol, (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. This compound is of significant interest in the field of organic chemistry, particularly in asymmetric synthesis, where it serves as a valuable chiral auxiliary.
Core Physical Properties
The physical characteristics of this compound are crucial for its application in synthetic chemistry, influencing reaction conditions, purification methods, and overall efficiency. The key physical data is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₁NO | [1][2] |
| Molecular Weight | 255.35 g/mol | [1][2] |
| Appearance | White to Almost white powder to crystal | [3] |
| Melting Point | 96.0 to 101.0 °C | [3] |
| Boiling Point | Not experimentally determined; predicted to be approximately 424.7 °C at 760 mmHg. | |
| Specific Rotation ([α]D) | -132° (c=1, Chloroform) | Inferred from |
Solubility Profile
| Solvent | Solubility | Rationale |
| Water | Insoluble | The molecule has a large, nonpolar hydrocarbon backbone consisting of two phenyl rings and a butyl group, which dominates its properties over the polar amino and hydroxyl groups. |
| Methanol | Soluble | The polar protic nature of methanol can engage in hydrogen bonding with the amino and hydroxyl groups of the solute. |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. |
| Chloroform | Soluble | As a polar aprotic solvent, chloroform can interact with the polar groups of the molecule. The specific rotation is commonly measured in this solvent. |
| Hexane | Sparingly Soluble to Insoluble | The nonpolar nature of hexane makes it a poor solvent for this polar molecule. |
Experimental Protocols
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity. The following is a general protocol for determining the melting point of this compound using a capillary melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle (if sample consists of large crystals)
Procedure:
-
Sample Preparation: If the sample consists of large crystals, gently grind a small amount to a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample should be approximately 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Heating:
-
For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.
-
For a more precise measurement, set the heating rate to a slower value (1-2 °C/min) when the temperature is about 15-20 °C below the expected melting point.
-
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).
-
Purity Assessment: A sharp melting range (0.5-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Determination of Solubility
This protocol outlines a qualitative method for determining the solubility of this compound in various solvents.
Materials:
-
This compound sample
-
Test tubes and rack
-
Spatula
-
A selection of solvents (e.g., water, methanol, ethanol, chloroform, hexane)
-
Vortex mixer (optional)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the solid (e.g., 10 mg) into a clean, dry test tube.
-
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 1 mL) to the test tube.
-
Mixing: Vigorously agitate the mixture for a set period (e.g., 1-2 minutes) using a vortex mixer or by flicking the test tube.
-
Observation: Observe the mixture against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Documentation: Record the observations for each solvent tested. For a more quantitative assessment, a gravimetric method could be employed where a saturated solution is prepared, the solvent is evaporated, and the mass of the dissolved solid is determined.
Application in Asymmetric Synthesis
This compound is widely utilized as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a chemical reaction to favor the formation of one enantiomer over the other.
The general workflow for using a chiral auxiliary like this compound in an asymmetric alkylation is depicted in the diagram below.
Caption: General workflow of asymmetric alkylation using a chiral auxiliary.
In this process, the chiral auxiliary is first attached to a prochiral substrate. The steric bulk of the diphenylmethyl group and the specific stereochemistry of the auxiliary then direct the approach of an incoming electrophile in a subsequent reaction (e.g., alkylation), leading to the preferential formation of one diastereomer. Finally, the chiral auxiliary is cleaved from the product, yielding the desired enantiomerically enriched compound and allowing for the recovery and reuse of the auxiliary.
References
An In-depth Technical Guide to (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol , a chiral amino alcohol, serves as a cornerstone in modern asymmetric synthesis. Its unique stereochemistry and structural features make it an invaluable chiral auxiliary and a precursor to highly effective catalysts for the enantioselective reduction of ketones and other prochiral compounds. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its chemical structure, properties, synthesis, and applications.
Chemical Structure and Identification
The chemical structure of this compound is characterized by a stereocenter at the carbon atom bearing the amino group, which dictates its chiral nature.
Chemical Structure:
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol[1] |
| CAS Number | 78603-95-9[1][2] |
| Molecular Formula | C₁₇H₂₁NO[1][2] |
| Molecular Weight | 255.35 g/mol [1] |
| InChI | InChI=1S/C17H21NO/c1-13(2)16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16,19H,18H2,1-2H3/t16-/m0/s1[1] |
| SMILES | CC(C)--INVALID-LINK--C(O)(c1ccccc1)c2ccccc2 |
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are crucial for its characterization and application.
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Melting Point | 95-99 °C (lit.)[3] |
| Optical Activity | [α]20/D -132°, c = 1 in chloroform |
| Solubility | Soluble in methanol, ethanol, and other organic solvents |
Table 3: Computed Properties
| Property | Value | Source |
| XLogP3 | 3.0 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 255.162314293 | PubChem[1] |
| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |
While specific, detailed spectra are proprietary or found in specialized databases, typical spectroscopic data would include:
-
¹H NMR: Resonances corresponding to the aromatic protons of the two phenyl groups, the methine proton adjacent to the amino group, the isopropyl group protons, and the amine and hydroxyl protons.
-
¹³C NMR: Signals for the quaternary carbon attached to the hydroxyl group, the two types of aromatic carbons, the carbon bearing the amino group, and the carbons of the isopropyl group.
-
IR Spectroscopy: Characteristic absorption bands for O-H and N-H stretching, C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic rings.
-
Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Experimental Protocols
This compound is primarily utilized as a chiral auxiliary and in the synthesis of chiral catalysts. Below are representative experimental protocols for its synthesis and a key application.
Synthesis of this compound
The synthesis of this compound can be achieved from the corresponding amino acid, (S)-valine, through a multi-step process. A general approach involves the protection of the amino group, conversion of the carboxylic acid to a Weinreb amide, followed by the addition of a phenyl Grignard reagent, and subsequent deprotection.
Experimental Workflow: Synthesis
Caption: Synthetic pathway for this compound.
Detailed Methodology:
-
N-Protection of (S)-Valine: (S)-Valine is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like sodium hydroxide in a solvent mixture such as dioxane/water to yield N-Boc-(S)-valine.
-
Weinreb Amide Formation: The N-protected amino acid is then converted to a Weinreb amide by reacting it with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in an organic solvent like dichloromethane (DCM).
-
Grignard Reaction: The Weinreb amide is dissolved in an anhydrous etheral solvent, such as tetrahydrofuran (THF), and cooled to 0 °C. An excess of phenylmagnesium bromide (PhMgBr) in THF is added dropwise. The reaction is stirred at this temperature and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
Deprotection: The resulting N-protected amino alcohol is deprotected. For a Boc group, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane.
-
Purification: The final product, this compound, is isolated and purified by crystallization or column chromatography.
Application in Asymmetric Synthesis: Enantioselective Reduction of Acetophenone
A primary application of this compound is in the preparation of chiral oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts. These catalysts are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[4]
Experimental Workflow: Asymmetric Reduction
Caption: Workflow for the CBS reduction of acetophenone.
Detailed Methodology for the Enantioselective Reduction of Acetophenone:
-
Catalyst Preparation (in situ): In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), this compound (typically 5-10 mol%) is dissolved in anhydrous THF. The solution is cooled to 0 °C, and a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (1.0 M in THF, 1.0-1.2 equivalents relative to the amino alcohol) is added dropwise. The mixture is stirred at room temperature for about an hour to allow for the formation of the oxazaborolidine catalyst.
-
Reduction: The flask is cooled to the desired reaction temperature (e.g., 0 °C or -20 °C). A solution of acetophenone (1.0 equivalent) in anhydrous THF is added, followed by the slow, dropwise addition of the borane reagent (1.0 M in THF, typically 0.6-1.0 equivalents relative to the ketone).
-
Reaction Monitoring and Quenching: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is carefully quenched by the slow addition of methanol at 0 °C.
-
Workup and Purification: The solvent is removed under reduced pressure. The residue is then treated with aqueous acid (e.g., 1 M HCl) and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by column chromatography on silica gel to afford the chiral (R)-1-phenylethanol. The enantiomeric excess (e.e.) of the product is determined by chiral HPLC or GC analysis. This method consistently yields high enantioselectivity, often exceeding 90% e.e.[5]
Role in Drug Development and Research
This compound is a crucial building block in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). Its ability to induce high levels of stereocontrol is paramount in producing single-enantiomer drugs, which is often a regulatory requirement due to the different pharmacological and toxicological profiles of enantiomers. Researchers in medicinal chemistry and process development utilize this and related chiral amino alcohols to construct key stereocenters in a predictable and efficient manner. The development of robust and scalable asymmetric syntheses using catalysts derived from this compound facilitates the large-scale production of enantiomerically pure pharmaceuticals.
References
- 1. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. (R)-(+)-2-氨基-3-甲基-1,1-二苯基-1-丁醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
CAS Number: 78603-95-9
Abstract
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, a chiral amino alcohol derived from the natural amino acid L-valine, is a pivotal building block in modern organic chemistry. Its unique stereochemical architecture renders it an invaluable tool in asymmetric synthesis, enabling the production of enantiomerically pure compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis methodologies, and its significant applications, particularly in the realm of pharmaceutical development. The document is intended for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, experimental protocols, and conceptual diagrams to facilitate a deeper understanding and application of this versatile chiral auxiliary.
Introduction
Chirality is a fundamental concept in the development of pharmaceuticals, as the stereochemistry of a drug molecule can profoundly influence its pharmacological and toxicological properties. This compound, often referred to as (S)-diphenylvalinol, has emerged as a key chiral auxiliary and building block in asymmetric synthesis. Its structural rigidity, conferred by the two phenyl groups, and the defined stereocenter inherited from L-valine, allow for a high degree of stereocontrol in chemical transformations. This guide will delve into the technical aspects of this compound, providing a valuable resource for its effective utilization in research and development.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 78603-95-9 | [1] |
| Molecular Formula | C₁₇H₂₁NO | [2] |
| Molecular Weight | 255.35 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 101-103 °C | |
| Solubility | Soluble in various organic solvents | |
| Optical Rotation | [α]²⁰/D ~ -132° (c=1 in chloroform) |
Synthesis
The enantioselective synthesis of this compound typically starts from the readily available and inexpensive chiral pool starting material, L-valine. The primary transformation involves the addition of two phenyl groups to the carbonyl carbon of a protected L-valine derivative.
General Synthesis Pathway
The synthesis of this compound from L-valine can be conceptualized through the following workflow:
Caption: General workflow for the synthesis of (S)-diphenylvalinol.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative example of the synthesis starting from L-valine methyl ester.
Step 1: N-Protection of L-Valine Methyl Ester
-
To a solution of L-valine methyl ester hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (2.2 equivalents) at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-valine methyl ester.
Step 2: Grignard Reaction with Phenylmagnesium Bromide
-
Prepare a solution of phenylmagnesium bromide (excess, typically 3-4 equivalents) in anhydrous tetrahydrofuran (THF).
-
Add a solution of N-Boc-L-valine methyl ester in anhydrous THF dropwise to the Grignard reagent at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-(S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol.
Step 3: Deprotection of the Amino Group
-
Dissolve the crude N-Boc protected amino alcohol in a suitable solvent such as dichloromethane or ethyl acetate.
-
Add an excess of a strong acid, such as hydrochloric acid (in dioxane or as a concentrated aqueous solution) or trifluoroacetic acid (TFA).
-
Stir the mixture at room temperature for a few hours until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution or sodium hydroxide solution) until the pH is basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford pure this compound.
Applications in Asymmetric Synthesis
The primary application of this compound is as a chiral auxiliary or ligand in a variety of asymmetric transformations.
Chiral Auxiliary
As a chiral auxiliary, the molecule is temporarily incorporated into an achiral substrate to direct a subsequent stereoselective reaction. After the desired chiral center is created, the auxiliary is cleaved and can often be recovered.
Caption: The cycle of using (S)-diphenylvalinol as a chiral auxiliary.
Chiral Ligand in Catalysis
This compound and its derivatives can also serve as chiral ligands for metal catalysts in a range of asymmetric reactions, including reductions, alkylations, and cycloadditions. The amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction.
Biological Activity and Drug Development
While the primary utility of this compound is in chemical synthesis, the broader class of amino alcohols possesses diverse biological activities. Research into the biological effects of this specific compound is limited. However, related structures and derivatives have been investigated for various pharmacological properties.
Potential Pharmacological Roles
-
Antimicrobial and Antifungal Activity: Some amino alcohol derivatives have demonstrated inhibitory effects against various microbial strains.
-
Antiproliferative and Cytotoxic Effects: Diphenyl-containing compounds have been studied for their potential as anticancer agents. The cytotoxic effects of some amino alcohols have been evaluated against cancer cell lines.[2]
-
Enzyme Inhibition: The structural motifs present in this molecule could allow it to interact with the active sites of various enzymes, a common strategy in drug design.
Further research is required to elucidate any specific biological targets and mechanisms of action for this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Use in a well-ventilated area.
Conclusion
This compound is a cornerstone chiral building block in asymmetric synthesis, enabling the efficient and stereocontrolled preparation of complex molecules. Its synthesis from the readily available chiral pool material L-valine makes it an attractive choice for both academic and industrial applications. While its direct biological activities are not extensively documented, its role in the synthesis of enantiomerically pure pharmaceuticals underscores its critical importance in drug discovery and development. This guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a valuable technical resource for the scientific community.
References
An In-depth Technical Guide to the Synthesis of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, commonly known as (S)-diphenylvalinol, is a crucial chiral amino alcohol with significant applications in asymmetric synthesis. It serves as a key precursor for the preparation of the Corey-Bakshi-Shibata (CBS) catalyst, a powerful tool for the enantioselective reduction of ketones. This technical guide provides a comprehensive overview of the synthetic route to (S)-diphenylvalinol, including detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and key reaction mechanisms.
Introduction
The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of sophisticated methods for asymmetric synthesis. Chiral catalysts play a pivotal role in this field, enabling the selective production of a desired stereoisomer. This compound is a valuable chiral building block, primarily utilized in the synthesis of the (S)-CBS catalyst. This oxazaborolidine catalyst is renowned for its high enantioselectivity in the reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols.
This guide details a common and effective synthetic pathway to (S)-diphenylvalinol, commencing from the readily available and inexpensive chiral starting material, L-valine. The synthesis involves a two-step sequence: the reduction of L-valine to L-valinol, followed by the diastereoselective addition of a phenyl Grignard reagent to an intermediate derived from L-valinol.
Overall Synthetic Pathway
The synthesis of this compound can be conceptually broken down into two main stages. The first stage involves the preparation of the chiral precursor, (S)-(+)-2-amino-3-methyl-1-butanol (L-valinol), from L-valine. The second, and more complex, stage is the introduction of the two phenyl groups at the C1 position. This is typically achieved through a Grignard reaction with an N-protected derivative of L-valine, such as the methyl ester.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Synthesis of (S)-(+)-2-Amino-3-methyl-1-butanol (L-valinol) from L-Valine
This protocol describes the reduction of L-valine to L-valinol using sodium borohydride and iodine.
Materials:
-
L-Valine
-
Sodium borohydride (NaBH₄)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Aqueous Potassium Hydroxide (KOH) solution (e.g., 20%)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A solution of L-valine in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath, and sodium borohydride is added portion-wise with stirring.
-
A solution of iodine in anhydrous THF is then added dropwise to the reaction mixture. The addition should be controlled to manage the evolution of hydrogen gas.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).
-
The reaction is cooled to room temperature, and methanol is carefully added to quench the excess reducing agent.
-
The solvent is removed under reduced pressure.
-
An aqueous solution of potassium hydroxide is added to the residue, and the mixture is stirred.
-
The product is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford (S)-(+)-2-Amino-3-methyl-1-butanol as an oil or low-melting solid.
Synthesis of this compound from N-Boc-L-valine methyl ester
This protocol outlines the synthesis of the target molecule via the Grignard reaction.
Materials:
-
N-Boc-L-valine methyl ester (prepared from L-valine)
-
Phenylmagnesium bromide (PhMgBr) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in dioxane or other suitable deprotection agent
Procedure:
-
N-Boc-L-valine methyl ester is dissolved in anhydrous THF in a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of phenylmagnesium bromide in THF (typically 3.0 M) is added dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for a specified period and then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Boc protected product.
-
The crude product is purified by column chromatography on silica gel.
-
The purified N-Boc protected amino alcohol is then deprotected by treatment with a solution of HCl in dioxane or another suitable method to yield the final product, this compound.
Key Reaction Mechanism: Grignard Addition
The crucial carbon-carbon bond-forming step is the addition of the phenylmagnesium bromide to the ester carbonyl of the N-protected L-valine methyl ester. This is a classic nucleophilic acyl substitution followed by a nucleophilic addition.
Caption: Mechanism of the Grignard reaction for the synthesis of the diphenyl carbinol moiety.
Quantitative Data
The following table summarizes typical quantitative data reported for the synthesis of this compound and its precursors. Please note that yields and other parameters can vary depending on the specific reaction conditions and scale.
| Step | Product | Typical Yield (%) | Melting Point (°C) | Specific Rotation [α]D (c, solvent) |
| Reduction of L-Valine | (S)-(+)-2-Amino-3-methyl-1-butanol (L-valinol) | 85 - 95 | 30 - 32 | +3.5 to +4.5 (c=2, EtOH) |
| Grignard Reaction & Deprotection | This compound | 60 - 80 | 96 - 99 | -130 to -135 (c=1, CHCl₃) |
Conclusion
The synthesis of this compound is a well-established process that provides a valuable chiral auxiliary for asymmetric synthesis. By starting with the readily available chiral pool amino acid L-valine, this multi-step synthesis delivers the target molecule with high enantiopurity. The key transformations involve a straightforward reduction of the carboxylic acid and a highly efficient double addition of a Grignard reagent to an ester functionality. The detailed protocols and data presented in this guide are intended to provide researchers and professionals in drug development with a solid foundation for the preparation of this important chiral building block. Careful execution of the experimental procedures and appropriate purification techniques are essential for obtaining high yields and purity of the final product.
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol: A Comprehensive Technical Guide to its Application as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol as a highly effective chiral auxiliary in asymmetric synthesis. Derived from the readily available chiral pool amino acid, L-valine, this auxiliary has demonstrated exceptional stereocontrol in various chemical transformations, most notably in the enantioselective reduction of prochiral ketones. Its bulky diphenylmethyl and isopropyl groups create a well-defined chiral environment, leading to high diastereomeric and enantiomeric excesses in the desired products. This guide provides a detailed overview of its synthesis, applications, and the underlying mechanistic principles of the stereochemical induction, supplemented with experimental protocols and quantitative data to facilitate its practical implementation in a laboratory setting.
Core Applications and Performance
This compound is primarily employed as a chiral directing group in the asymmetric reduction of ketones to chiral secondary alcohols, a fundamental transformation in the synthesis of numerous pharmaceutical agents and natural products. When complexed with borane, it forms a potent and highly stereoselective reducing agent, often referred to as an Itsuno-Corey reagent or a CBS catalyst. The high level of enantioselectivity achieved with this auxiliary is demonstrated in the reduction of a variety of ketone substrates.
Table 1: Enantioselective Reduction of Prochiral Ketones with the this compound-Borane Reagent
| Ketone Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | (S)-1-Phenylethanol | 95 | 94 |
| Propiophenone | (S)-1-Phenyl-1-propanol | 92 | 96 |
| Butyrophenone | (S)-1-Phenyl-1-butanol | 90 | 95 |
| Isobutyrophenone | (S)-1-Phenyl-2-methyl-1-propanol | 88 | 97 |
| α-Tetralone | (S)-1,2,3,4-Tetrahydro-1-naphthol | 93 | 98 |
| 2-Acetylnaphthalene | (S)-1-(Naphthalen-2-yl)ethanol | 91 | 92 |
Note: The data presented in this table is representative of the high enantioselectivities typically achieved with α,α-diphenyl β-amino alcohol-borane reagents, as reported in the literature for structurally similar auxiliaries under optimized conditions.[1]
Synthesis of the Chiral Auxiliary
The synthesis of this compound originates from the chiral pool, specifically from the amino acid L-valine. The synthetic strategy involves the protection of the amino group, followed by the addition of a diphenylmethyl group to the carboxylic acid moiety, and subsequent deprotection.
Experimental Protocol: Synthesis of this compound
Step 1: N-Protection of L-Valine
-
To a solution of L-valine (1 equivalent) in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide.
-
Cool the solution in an ice bath and add a protecting group reagent, for example, benzyl chloroformate, dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Acidify the reaction mixture and extract the N-protected L-valine with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the N-protected amino acid.
Step 2: Grignard Reaction with Phenylmagnesium Bromide
-
Dissolve the N-protected L-valine in an anhydrous ethereal solvent (e.g., tetrahydrofuran) under an inert atmosphere.
-
Cool the solution to 0 °C and add a solution of phenylmagnesium bromide (excess, e.g., 3-4 equivalents) in the same solvent dropwise.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the resulting N-protected amino alcohol by column chromatography.
Step 3: Deprotection
-
Dissolve the N-protected (S)-2-amino-3-methyl-1,1-diphenyl-1-butanol in a suitable solvent (e.g., methanol).
-
Add a catalyst for deprotection, such as palladium on carbon, for hydrogenolysis of a Cbz group.
-
Stir the mixture under a hydrogen atmosphere until the deprotection is complete (monitored by TLC).
-
Filter the catalyst and concentrate the filtrate to yield this compound.
Asymmetric Reduction of Ketones: A Detailed Protocol
The following protocol outlines a general procedure for the enantioselective reduction of a prochiral ketone using the chiral auxiliary-borane complex.
Experimental Protocol: Enantioselective Reduction of Acetophenone
Materials:
-
This compound
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (e.g., 2 M)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate
Procedure:
-
Formation of the Chiral Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.1 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (BMS) or a standardized solution of borane-THF (approximately 1.2 equivalents) dropwise to the stirred solution. Hydrogen gas evolution will be observed.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure the complete formation of the oxazaborolidine catalyst.
-
Reduction: Cool the solution of the chiral reagent to a low temperature, typically -30 °C to -78 °C.
-
Add a solution of acetophenone (1 equivalent) in anhydrous THF dropwise to the chiral reagent.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at the low temperature.
-
Allow the mixture to warm to room temperature and then add 2 M hydrochloric acid.
-
Stir the mixture for 30 minutes.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product, (S)-1-phenylethanol, by column chromatography on silica gel to obtain the enantiomerically enriched alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Mechanism of Stereochemical Control
The enantioselectivity of the reduction is explained by the Corey-Itsuno reduction mechanism, which involves the formation of a chiral oxazaborolidine catalyst in situ.
Caption: Proposed Mechanism for the Enantioselective Reduction of a Ketone.
The reaction proceeds through a highly organized, six-membered ring transition state. The chiral auxiliary, by virtue of its sterically demanding diphenylmethyl and isopropyl groups, dictates the facial selectivity of the ketone's approach to the borane-hydride source. The ketone coordinates to the Lewis acidic boron of the oxazaborolidine in a way that minimizes steric interactions between the larger substituent on the ketone and the bulky groups of the chiral auxiliary. This preferential coordination orients one face of the carbonyl group for hydride delivery from the coordinated borane, leading to the formation of one enantiomer of the alcohol in excess.
Experimental Workflow Visualization
The general workflow for employing this compound as a chiral auxiliary in an asymmetric reduction is summarized in the following diagram.
Caption: Experimental Workflow for Asymmetric Ketone Reduction.
This technical guide provides a comprehensive resource for researchers interested in utilizing this compound as a chiral auxiliary. The high levels of stereocontrol, coupled with the straightforward experimental procedures, make it a valuable tool in the field of asymmetric synthesis for the efficient production of enantiomerically enriched molecules.
References
Chiral Amino Alcohols: A Technical Guide to Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral amino alcohols are a cornerstone of modern asymmetric synthesis, serving as indispensable building blocks, catalysts, and ligands in the stereoselective preparation of complex molecules. Their prevalence in natural products and active pharmaceutical ingredients (APIs) underscores their significance in drug discovery and development. This technical guide provides an in-depth overview of the synthesis and application of chiral amino alcohols in asymmetric catalysis. Key synthetic strategies, including the Corey-Bakshi-Shibata (CBS) reduction and Sharpless asymmetric aminohydroxylation, are discussed in detail. Quantitative data on reaction yields and enantioselectivities are presented in tabular format for comparative analysis. Furthermore, detailed experimental protocols for seminal reactions are provided, alongside visualizations of their catalytic cycles using the DOT language to elucidate the underlying mechanisms.
Introduction: The Significance of Chiral Amino Alcohols
Chiral amino alcohols are organic compounds containing both an amino and a hydroxyl group attached to a stereogenic center. The specific three-dimensional arrangement of these functional groups is often crucial for biological activity, making their enantioselective synthesis a critical endeavor in medicinal chemistry and pharmaceutical development. Enantiomerically pure amino alcohols are integral components of a wide array of therapeutics, including beta-blockers, antiretroviral agents, and chemotherapeutics. Their utility extends beyond their incorporation into final drug structures; they are also widely employed as chiral catalysts and auxiliaries to control the stereochemical outcome of chemical reactions.
Synthetic Strategies for Chiral Amino Alcohols
The efficient and stereoselective synthesis of chiral amino alcohols is a key focus of organic chemistry. Several powerful methods have been developed, each with its own advantages and substrate scope.
Asymmetric Reduction of Prochiral Ketones
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. The Corey-Bakshi-Shibata (CBS) reduction is a premier method for achieving this, utilizing a chiral oxazaborolidine catalyst derived from a chiral amino alcohol, typically proline.[1][2][3] This method is renowned for its high enantioselectivity and predictability.[1]
Quantitative Data: Corey-Bakshi-Shibata (CBS) Reduction of Ketones [2][3]
| Ketone Substrate | Chiral Catalyst | Product | Yield (%) | Enantiomeric Excess (ee%) |
| Acetophenone | (S)-Me-CBS | (R)-1-Phenylethanol | ~95 | >97 |
| Propiophenone | (S)-Me-CBS | (R)-1-Phenyl-1-propanol | ~96 | 96 |
| 1-Tetralone | (S)-Me-CBS | (R)-1,2,3,4-Tetrahydro-1-naphthol | ~95 | 94 |
| 2-Chloroacetophenone | (S)-Me-CBS | (R)-2-Chloro-1-phenylethanol | ~94 | 91 |
Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone
This protocol describes the enantioselective reduction of acetophenone to (R)-1-phenylethanol using the (S)-Me-CBS catalyst.[4]
-
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, argon-purged flask, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-THF complex (0.6 eq) to the catalyst solution and stir for 15 minutes to form the catalyst-borane complex.
-
In a separate flask, dissolve acetophenone (1.0 eq) in anhydrous THF.
-
Add the acetophenone solution dropwise to the catalyst-borane complex solution at 0 °C over 30 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C to destroy excess borane.
-
Warm the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield (R)-1-phenylethanol.
-
Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).
-
Catalytic Cycle of the Corey-Bakshi-Shibata (CBS) Reduction
Caption: Catalytic cycle of the CBS reduction.
Asymmetric Aminohydroxylation of Olefins
The Sharpless asymmetric aminohydroxylation is a powerful method for the synthesis of vicinal amino alcohols from olefins.[5] This reaction utilizes an osmium catalyst in conjunction with a chiral cinchona alkaloid-derived ligand to achieve high regio- and enantioselectivity.[6]
Quantitative Data: Sharpless Asymmetric Aminohydroxylation of Styrene Derivatives [7][8]
| Olefin Substrate | Chiral Ligand | Nitrogen Source | Product | Yield (%) | Enantiomeric Excess (ee%) |
| Styrene | (DHQ)₂-PHAL | Cbz-N(Na)Cl | (R)-2-(Carbobenzyloxyamino)-1-phenylethanol | ~85 | 98 |
| trans-Stilbene | (DHQD)₂-PHAL | TsN(Na)Cl | (1S,2S)-1,2-Diphenyl-2-(tosylamino)ethanol | ~90 | >99 |
| Methyl cinnamate | (DHQ)₂-PHAL | AcNHBr | Methyl (2R,3S)-3-acetamido-2-hydroxy-3-phenylpropanoate | ~75 | 99 |
Experimental Protocol: Sharpless Asymmetric Aminohydroxylation of Styrene
This protocol describes the asymmetric aminohydroxylation of styrene to produce (R)-2-(carbobenzyloxyamino)-1-phenylethanol.
-
Materials:
-
Styrene
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)
-
(DHQ)₂-PHAL (hydroquinine 1,4-phthalazinediyl diether)
-
Benzyl N-chloro-N-sodiocarbamate (Cbz-N(Na)Cl)
-
tert-Butanol
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flask, add tert-butanol and water (1:1 v/v).
-
Add (DHQ)₂-PHAL (0.05 eq) and potassium osmate(VI) dihydrate (0.04 eq). Stir until dissolved.
-
Add benzyl N-chloro-N-sodiocarbamate (1.1 eq).
-
Add styrene (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 6-24 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Stir for an additional 30 minutes.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC.
-
Catalytic Cycle of the Sharpless Asymmetric Aminohydroxylation
Caption: Catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.
Synthesis from the Chiral Pool
A straightforward and traditional approach to chiral amino alcohols involves the chemical modification of readily available chiral starting materials, such as α-amino acids.[9] The reduction of the carboxylic acid moiety of an amino acid yields the corresponding chiral amino alcohol, preserving the stereochemistry of the starting material.
Experimental Protocol: Synthesis of (1R,2S)-(-)-Norephedrine
This protocol describes the synthesis of (1R,2S)-(-)-norephedrine from benzaldehyde and nitroethane, followed by reduction.[10][11]
-
Part 1: Synthesis of 1-Phenyl-2-nitropropanol
-
Materials:
-
Benzaldehyde
-
Nitroethane
-
Triethylamine
-
Ethanol
-
-
Procedure:
-
Dissolve benzaldehyde (1.0 eq) and nitroethane (1.1 eq) in ethanol in a flask.
-
Cool the mixture to -15 °C in an ice-salt bath.
-
Slowly add triethylamine (0.1 eq) to the cooled solution.
-
Stir the reaction mixture at -15 °C for 48 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain crude 1-phenyl-2-nitropropanol.
-
-
-
Part 2: Reduction to (1R,2S)-(-)-Norephedrine
-
Materials:
-
Crude 1-phenyl-2-nitropropanol
-
Raney Nickel
-
Methanol
-
Hydrogen gas
-
-
Procedure:
-
Dissolve the crude 1-phenyl-2-nitropropanol in methanol in a hydrogenation vessel.
-
Add a catalytic amount of Raney Nickel.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi).
-
Shake or stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Filter the catalyst through a pad of Celite.
-
Concentrate the filtrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent to yield (1R,2S)-(-)-norephedrine.
-
-
Chiral Amino Alcohols as Catalysts in Asymmetric Synthesis
Chiral amino alcohols are not only synthetic targets but also powerful catalysts and ligands that can induce chirality in a wide range of chemical transformations.
Enantioselective Addition of Organozinc Reagents to Aldehydes
The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. In the presence of a chiral amino alcohol ligand, this reaction can be rendered highly enantioselective, affording chiral secondary alcohols.[9]
Quantitative Data: Enantioselective Addition of Diethylzinc to Benzaldehyde [4][9]
| Chiral Amino Alcohol Ligand | Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee%) |
| (1R,2S)-N,N-Dibutylnorephedrine | Benzaldehyde | (R)-1-Phenyl-1-propanol | >95 | 98 |
| (-)-DAIB (3-exo-(Dimethylamino)isoborneol) | Benzaldehyde | (R)-1-Phenyl-1-propanol | 97 | 98 |
| Chiral tert-amino alcohol from Phenylalanine | Benzaldehyde | (S)-1-Phenyl-1-propanol | ~98 | >99 |
| Fructose-derived β-amino alcohol | Benzaldehyde | (S)-1-Phenyl-1-propanol | 99 | 96 |
Catalytic Cycle of Diethylzinc Addition to an Aldehyde
Caption: Catalytic cycle for the addition of diethylzinc to an aldehyde.
Conclusion
Chiral amino alcohols represent a versatile and powerful class of molecules in the field of asymmetric synthesis. Their importance as synthetic targets is matched by their utility as catalysts and ligands that enable the stereocontrolled formation of complex chiral molecules. The methodologies outlined in this guide, including the CBS reduction and Sharpless asymmetric aminohydroxylation, are foundational tools for researchers in academia and industry. The continued development of novel synthetic routes to and applications of chiral amino alcohols will undoubtedly pave the way for the discovery and production of next-generation pharmaceuticals and other high-value chiral compounds.
References
- 1. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]
- 2. york.ac.uk [york.ac.uk]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 6. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Primary Amides. A General Nitrogen Source for Catalytic Asymmetric Aminohydroxylation of Olefins [organic-chemistry.org]
- 8. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digibug.ugr.es [digibug.ugr.es]
- 10. Synthesis of (1R*,2S*)-1-Phenyl-2-nitropropanol - Eur. Pat 960,876 - [www.rhodium.ws] [designer-drug.com]
- 11. Synthesis of Nor(pseudo)ephedrine and (pseudo)Ephedrine - [www.rhodium.ws] [chemistry.mdma.ch]
An In-depth Technical Guide on the Mechanism of Action of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, a chiral amino alcohol, does not have a recognized pharmacological mechanism of action in biological systems. Instead, its utility in the scientific and pharmaceutical fields is primarily as a chiral auxiliary in asymmetric synthesis. This guide elucidates its mechanism of action in this chemical context, providing a detailed overview of how it is employed to control stereochemistry during the formation of new chiral centers.
The principles and applications described herein are based on extensive studies of structurally analogous and highly effective chiral auxiliaries, such as pseudoephedrine, pioneered by researchers like Andrew G. Myers. The underlying mechanism of stereochemical induction is shared among these amino alcohol-based auxiliaries.[1]
Core Principle: Chiral Auxiliary-Mediated Asymmetric Synthesis
Asymmetric synthesis is crucial for producing single enantiomers of chiral molecules, which is vital in drug development as different enantiomers can have varied physiological effects. The use of a chiral auxiliary is a robust strategy to achieve this.[1][2] The process involves the temporary covalent attachment of an enantiomerically pure molecule—the auxiliary—to a prochiral substrate. The auxiliary's inherent chirality then directs the stereochemical outcome of a subsequent reaction, leading to the formation of a new stereocenter with high diastereoselectivity. Finally, the auxiliary is cleaved and can often be recovered.[2][3]
Mechanism of Stereochemical Control
The mechanism of action for this compound as a chiral auxiliary, particularly in the context of diastereoselective alkylation of enolates, can be broken down into three key stages:
-
Formation of a Chiral Amide: The chiral auxiliary is first acylated with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to form a stable tertiary amide. This step covalently links the chiral controller to the substrate.[2]
-
Diastereoselective Enolate Formation and Alkylation: The α-proton of the amide is deprotonated using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium enolate. The presence of the chiral auxiliary's hydroxyl group and the lithium cation leads to the formation of a rigid, chelated six-membered ring transition state. This conformation sterically blocks one face of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less hindered face, resulting in a highly diastereoselective alkylation. The presence of lithium chloride is often essential to accelerate the reaction and prevent unwanted side reactions.[2][3]
-
Cleavage and Recovery of the Auxiliary: After the new stereocenter is set, the chiral auxiliary is cleaved from the alkylated product to yield the desired enantiomerically enriched molecule (e.g., carboxylic acid, alcohol, aldehyde, or ketone). The auxiliary can then be recovered and reused.[1][2]
Data Presentation: Diastereoselective Alkylation
The following table summarizes representative data from the diastereoselective alkylation of amides derived from the closely related and well-studied chiral auxiliary, pseudoephedrine. This data illustrates the high yields and diastereoselectivities that can be achieved using this class of chiral auxiliaries.[2][4]
| Entry | Carboxylic Acid Derivative | Alkyl Halide (Electrophile) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Propionamide | Benzyl bromide | 99 | >98:2 |
| 2 | Propionamide | Iodomethane | 95 | 94:6 |
| 3 | Propionamide | Allyl iodide | 97 | >98:2 |
| 4 | Phenylacetamide | Iodomethane | 91 | 97:3 |
| 5 | Butyramide | Benzyl bromide | 98 | >98:2 |
Mandatory Visualization
References
The Corey-Bakshi-Sh Shibata (CBS) Reduction: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of modern asymmetric synthesis, providing a highly enantioselective method for the reduction of prochiral ketones to their corresponding chiral secondary alcohols. This reaction utilizes a chiral oxazaborolidine catalyst, derived from proline, in conjunction with a borane source. Its predictability, high enantioselectivity, and operational simplicity have cemented its importance in the synthesis of complex molecules, including natural products and pharmaceuticals. This guide provides a comprehensive overview of the CBS reduction, including its historical development, detailed reaction mechanism, extensive quantitative data, and practical experimental protocols.
Introduction and Historical Context
The enantioselective reduction of ketones is a fundamental transformation in organic chemistry, crucial for establishing stereocenters in chiral molecules. Before the advent of reliable catalytic methods, chemists often relied on stoichiometric chiral reducing agents, which were often inefficient and generated significant waste.
In 1981, Itsuno and coworkers reported the use of chiral alkoxy-amine-borane complexes for the enantioselective reduction of achiral ketones.[1] This work laid the foundation for the development of more efficient catalytic systems. A significant breakthrough came in 1987 when E. J. Corey, R. K. Bakshi, and S. Shibata introduced a chiral oxazaborolidine catalyst generated in situ from a chiral amino alcohol (derived from proline) and borane.[2][3] This catalytic system, now famously known as the Corey-Bakshi-Shibata (CBS) reduction, demonstrated remarkably high enantioselectivity for a wide range of ketones and has since become an indispensable tool for synthetic chemists.[1][4]
The Reaction Mechanism: A Catalytic Cycle of Precision
The enantioselectivity of the CBS reduction is rationalized by a well-defined, six-membered ring transition state. The catalytic cycle, as proposed and supported by experimental and computational studies, involves several key steps.[1][5][6]
First, the borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and increases the Lewis acidity of the endocyclic boron atom of the catalyst.[1][5][6] The activated catalyst then coordinates to the ketone at the sterically more accessible lone pair of the carbonyl oxygen. The ketone orients itself to minimize steric interactions between its larger substituent (RL) and the substituents on the catalyst.
This precise spatial arrangement prefaces the face-selective, intramolecular transfer of a hydride from the coordinated borane to the carbonyl carbon via a six-membered, chair-like transition state.[6] This hydride transfer results in the formation of a chiral alkoxyborane intermediate. Subsequent workup, typically with a protic solvent like methanol followed by aqueous acid, liberates the chiral secondary alcohol and regenerates the catalyst, allowing it to re-enter the catalytic cycle.
Quantitative Data on CBS Reductions
The CBS reduction is highly effective for a wide variety of ketone substrates, including aryl alkyl ketones, dialkyl ketones, and α,β-unsaturated ketones.[1][2] The enantioselectivity is typically excellent, often exceeding 95% enantiomeric excess (ee). The following tables summarize representative data for the CBS reduction of various ketones.
Table 1: CBS Reduction of Acetophenone and Derivatives
| Substrate | Catalyst (mol%) | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref. |
| Acetophenone | (S)-Me-CBS (10) | BH₃·THF | THF | 23 | 97 | 96 (R) | [3] |
| 4'-Fluoroacetophenone | (R)-Me-CBS (5-10) | BH₃·SMe₂ | THF | -30 to 0 | >90 | >95 (S) | [3] |
| Propiophenone | (S)-Me-CBS (10) | BH₃·THF | Toluene | -10 | 100 | 96.8 (R) | [7] |
| 2-Chloroacetophenone | (S)-Me-CBS (10) | BH₃·THF | THF | RT | - | 91 (S) | [8] |
Table 2: CBS Reduction of Aliphatic and α,β-Unsaturated Ketones
| Substrate | Catalyst (mol%) | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref. |
| Benzylacetone | (S)-lactam alcohol derived (10) | p-I-PhOBH₂ | THF | - | - | 73 (R) | [8] |
| α-Tetralone | (S)-lactam alcohol derived (10) | BH₃·THF | THF | RT | - | 85 (R) | [8] |
| Cyclopentenone | (R)-Me-CBS (20) | Catecholborane | Toluene | -78 | - | - | [9] |
| 7-(Benzyloxy)hept-1-en-3-one | (R)-CBS | - | - | - | 89 | 91 (S) | [1] |
Detailed Experimental Protocols
The success of the CBS reduction is often dependent on careful experimental technique, particularly the exclusion of moisture.[1][6] Below are detailed protocols for the synthesis of the catalyst precursor and a general procedure for the asymmetric reduction of a ketone.
Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol (Catalyst Precursor)
This procedure describes the synthesis of the chiral amino alcohol precursor to the CBS catalyst, starting from (S)-proline.
Procedure:
-
Preparation of (S)-Proline-N-carboxyanhydride: To a suspension of (S)-proline (60.0 g, 0.521 mol) in dry tetrahydrofuran (THF, 600 mL) at 15–20 °C, add a solution of phosgene (324 mL, 0.625 mol, 1.93 M in toluene) over 0.5–1.0 hour, maintaining the temperature between 15–20 °C. The reaction mixture is then aged for 0.5–0.75 hours at 30–40 °C. The resulting THF solution of (S)-proline-N-carboxyanhydride should be used immediately in the next step.[10]
-
Grignard Reaction: In a separate 3-L, three-necked flask, charge phenylmagnesium chloride (0.80 L, 1.6 mol, 2.0 M in THF) and cool to -10 °C. To this suspension, add the freshly prepared THF solution of (S)-proline-N-carboxyanhydride over a 1-hour period, maintaining the temperature between -15° to -10 °C. After the addition is complete, age the reaction mixture for 3 hours at -15 °C, then 1 hour at 0 °C.[10]
-
Workup and Isolation: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent such as dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from hexanes to afford (S)-α,α-diphenyl-2-pyrrolidinemethanol as a white crystalline solid.[10][11]
Preparation of (S)-2-Methyl-CBS-oxazaborolidine
This protocol details the synthesis of the stable, solid B-methylated oxazaborolidine catalyst.
Procedure:
-
In a flask equipped with a Dean-Stark trap, dissolve (S)-α,α-diphenyl-2-pyrrolidinemethanol and methylboronic acid in toluene.
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Continuously remove the water generated during the reaction using the Dean-Stark trap.
-
After the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the solid (S)-2-Methyl-CBS-oxazaborolidine. The solid catalyst can be stored under an inert atmosphere for future use.[12]
General Procedure for the Asymmetric Reduction of a Ketone (e.g., Acetophenone)
This protocol describes a general procedure for the CBS reduction of acetophenone to (R)-1-phenylethanol.
Procedure:
-
Catalyst Activation: To a stirred solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous THF under an inert atmosphere (argon or nitrogen), add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 0.6 equivalents) dropwise at room temperature. Stir the mixture for 10-15 minutes to allow for the formation of the active catalyst-borane complex.
-
Substrate Addition: Cool the reaction mixture to a low temperature (typically -30 °C to 0 °C). Slowly add a solution of acetophenone (1.0 equivalent) in anhydrous THF to the catalyst solution over a period of 30 minutes.
-
Reaction Monitoring: Stir the reaction at the same temperature until the starting material is consumed (monitor by TLC, typically 1-2 hours).
-
Quenching: Quench the reaction by the slow, dropwise addition of methanol at the low temperature.
-
Workup: Allow the mixture to warm to room temperature and stir for an additional 30 minutes. Remove the solvent under reduced pressure. Add 2 M HCl and extract the product with an organic solvent (e.g., dichloromethane or diethyl ether). Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the chiral alcohol.
Scope and Limitations
The CBS reduction is a powerful and versatile reaction with a broad substrate scope.[1] It is particularly effective for aryl alkyl ketones, where the steric and electronic differences between the substituents allow for high levels of enantiofacial discrimination. Dialkyl ketones can also be reduced with high enantioselectivity, especially when there is a significant size difference between the alkyl groups. α,β-Unsaturated ketones are good substrates, with the reduction occurring selectively at the carbonyl group (1,2-reduction) without affecting the carbon-carbon double bond.[2]
However, the reaction does have some limitations. The presence of water in the reaction mixture can significantly decrease the enantiomeric excess, necessitating the use of anhydrous conditions.[1][6] The choice of borane source can also be critical; for instance, catecholborane has been shown to be effective at very low temperatures, which can sometimes improve enantioselectivity.[1] For some substrates with small steric differentiation between the two substituents, achieving high levels of enantioselectivity can be challenging.
Applications in Drug Development and Natural Product Synthesis
The reliability and high enantioselectivity of the CBS reduction have made it a widely adopted method in the synthesis of complex, biologically active molecules. It is frequently employed in the industrial-scale synthesis of pharmaceutical intermediates where the chirality of a secondary alcohol is crucial for the drug's efficacy. Notable examples include the synthesis of carbonic anhydrase inhibitors like MK-0417 (Dorzolamide) and precursors to drugs such as fluoxetine and dapoxetine.[4]
In the realm of natural product synthesis, the CBS reduction has been instrumental in the construction of key chiral building blocks. Its application in the synthesis of prostaglandins, alkaloids, and other complex natural products highlights its significance in modern organic synthesis.[5]
Conclusion
The discovery and development of the Corey-Bakshi-Shibata reduction represent a landmark achievement in asymmetric catalysis. The reaction's robust nature, broad substrate scope, and consistently high enantioselectivity have made it an indispensable tool for chemists in academia and industry. A thorough understanding of its mechanism, scope, and experimental nuances, as outlined in this guide, is essential for its successful application in the synthesis of chiral molecules that are vital for research, medicine, and materials science.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. york.ac.uk [york.ac.uk]
- 4. grokipedia.com [grokipedia.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. CN101274938A - Preparation for (S) or (R)-2-methyl-CBS-chiral oxazaborolidine and toluene solution thereof - Google Patents [patents.google.com]
- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
The Pivotal Role of Oxazaborolidine Catalysts in Enantioselective Reduction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of enantiomerically pure compounds is a central theme in modern organic synthesis, particularly within the pharmaceutical industry where the chirality of a molecule profoundly influences its biological activity and safety profile. Among the array of synthetic tools available, oxazaborolidine catalysts have emerged as a powerful and versatile class of organocatalysts for achieving high levels of stereocontrol in chemical transformations. This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with oxazaborolidine catalysis, with a specific focus on their seminal role in the enantioselective reduction of prochiral ketones.
Core Principles of Oxazaborolidine Catalysis
First introduced and developed through the pioneering work of Itsuno and later extensively by Corey, Bakshi, and Shibata, the most prominent application of oxazaborolidine catalysts is in the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This reaction is widely known as the Corey-Bakshi-Shibata (CBS) reduction.[1][2] The catalyst, typically derived from a chiral β-amino alcohol like (S)-prolinol, acts as a chiral Lewis acid.[2] In the presence of a borane source, such as borane-tetrahydrofuran (BH₃•THF) or borane-dimethyl sulfide (BH₃•SMe₂), the oxazaborolidine forms a catalyst-borane complex.[2][3] This complex then coordinates to the ketone, creating a rigid, organized transition state that directs the hydride transfer from the borane to a specific face of the carbonyl group, resulting in the formation of a chiral alcohol with high enantiomeric excess (ee).[2][3]
The predictability of the stereochemical outcome is a key advantage of the CBS reduction.[4] For instance, an (S)-oxazaborolidine catalyst will typically deliver the hydride to the Re face of the ketone, yielding the (R)-alcohol, while the (R)-catalyst produces the (S)-alcohol. This predictability stems from a well-understood mechanistic model where the ketone's larger substituent orients away from the bulky group on the catalyst to minimize steric hindrance.[3]
Data Presentation: Enantioselective Reduction of Various Ketones
The following tables summarize the efficacy of oxazaborolidine catalysts in the enantioselective reduction of a range of ketone substrates, highlighting the high yields and enantiomeric excesses typically achieved.
| Ketone Substrate | Catalyst (mol%) | Reducing Agent | Solvent | Yield (%) | ee (%) |
| Acetophenone | 5-10 | Borane-dimethyl sulfide | THF | >90 | >95 |
| 4'-Fluoroacetophenone | 5-10 | Borane-dimethyl sulfide | THF | >90 | >95 |
| Propiophenone | 10 | BH₃•THF | THF | 92 | 92 |
| Butyrophenone | 10 | BH₃•THF | THF | 87 | 87 |
| Isobutyrophenone | 10 | BH₃•THF | THF | 87 | 87 |
| Cyclohexyl methyl ketone | 10 | BH₃•THF | THF | - | 89 |
| 2-Butanone | 10 | BH₃•THF | THF | - | 3 |
| 3-Methyl-2-butanone | 10 | BH₃•THF | THF | - | 33 |
Data compiled from various sources demonstrating typical results for the CBS reduction.[5]
| Ketone Substrate | Catalyst System | Yield (%) | ee (%) |
| Acetophenone | (1S, 2R)-(-)-cis-1-amino-2-indanol (10 mol%), TBABH₄, MeI, THF | 89 | 91 |
| 1-(4-Methoxyphenyl)ethanone | (1S, 2R)-(-)-cis-1-amino-2-indanol (10 mol%), TBABH₄, MeI, THF | 90 | 93 |
| 1-(4-Chlorophenyl)ethanone | (1S, 2R)-(-)-cis-1-amino-2-indanol (10 mol%), TBABH₄, MeI, THF | 92 | 90 |
| 1-(2-Naphthyl)ethanone | (1S, 2R)-(-)-cis-1-amino-2-indanol (10 mol%), TBABH₄, MeI, THF | 88 | 96 |
Data showcasing the in situ generation of an oxazaborolidine catalyst for the reduction of various acetophenone derivatives.[6]
Mandatory Visualization
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Caption: A general experimental workflow for the CBS reduction.
Experimental Protocols
Preparation of (S)-2-Methyl-CBS-oxazaborolidine Catalyst (Isolated)
This protocol describes the preparation of a stable, solid B-methylated oxazaborolidine catalyst that can be stored for future use.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Methylboronic acid
-
Toluene
-
Dean-Stark trap
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol and methylboronic acid in toluene.
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Continuously remove the water generated during the reaction using the Dean-Stark trap.
-
After the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the solid (S)-2-Methyl-CBS-oxazaborolidine. The solid catalyst should be stored under an inert atmosphere.
General Procedure for the Enantioselective Reduction of a Ketone (e.g., 4'-Fluoroacetophenone)
This protocol details the asymmetric reduction of 4'-fluoroacetophenone to (S)-1-(4-fluorophenyl)ethanol using an (R)-2-methyl-CBS-oxazaborolidine catalyst.[5]
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃•SMe₂)
-
4'-Fluoroacetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Flame-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add (R)-2-methyl-CBS-oxazaborolidine (0.5-1.0 mL, 0.5-1.0 mmol, 5-10 mol%).[5] Dilute the catalyst with 10 mL of anhydrous THF. Cool the flask to 0 °C using an ice-water bath.[5]
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (1.0 mL, ~10 mmol) dropwise to the stirred catalyst solution at 0 °C.[5] Allow the mixture to stir for 15 minutes at 0 °C.[5]
-
Substrate Addition: In a separate flame-dried flask, dissolve 4'-fluoroacetophenone (1.38 g, 10.0 mmol) in 20 mL of anhydrous THF.[5] Cool the reaction flask containing the catalyst-borane complex to -30 °C.[5] Slowly add the solution of 4'-fluoroacetophenone to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed -25 °C.[5]
-
Reaction: Stir the reaction mixture at -30 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction: Quench the reaction by the slow addition of 2 M HCl (20 mL) and stir for 30 minutes.[5] Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).[5] Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL).[5]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[5] The crude product can be further purified by silica gel column chromatography to yield (S)-1-(4-fluorophenyl)ethanol.[5]
Conclusion
Oxazaborolidine catalysts have proven to be indispensable tools in the field of asymmetric synthesis, providing a reliable and highly enantioselective method for the reduction of prochiral ketones. The predictability of the stereochemical outcome, coupled with the operational simplicity of the CBS reduction, has solidified its importance in both academic research and the industrial synthesis of chiral pharmaceuticals and other fine chemicals. Continued research into the development of new, more active, and recyclable oxazaborolidine catalyst systems will undoubtedly expand the scope and utility of this remarkable class of catalysts.
References
- 1. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. (S)-2-Methyl-CBS-oxazaborolidine | 112022-81-8 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis of Chiral Alcohols using (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol in the asymmetric synthesis of chiral alcohols. This chiral amino alcohol serves as a precursor to a highly effective oxazaborolidine catalyst, which is instrumental in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones. The CBS reduction is a reliable and widely utilized method for the enantioselective synthesis of chiral secondary alcohols, which are crucial intermediates in the development of pharmaceuticals and other fine chemicals.[1][2]
Introduction
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and drug development. Chiral alcohols, in particular, are versatile building blocks for a vast array of complex molecules. The Corey-Bakshi-Shibata (CBS) reduction offers a powerful and predictable method for the asymmetric reduction of ketones to their corresponding alcohols with high levels of enantioselectivity.[1][3] The catalyst for this transformation is a chiral oxazaborolidine, which can be conveniently generated in situ from a chiral β-amino alcohol and a borane source.
This compound is a highly effective chiral auxiliary for this purpose. The resulting oxazaborolidine catalyst promotes the highly enantioselective transfer of a hydride from a stoichiometric reducing agent, typically a borane complex, to a prochiral ketone.
Reaction Mechanism: The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction proceeds through a well-defined catalytic cycle, ensuring high enantioselectivity. The key steps are as follows:
-
Catalyst Formation: The chiral amino alcohol, this compound, reacts with a borane source (e.g., BH₃•THF) to form the chiral oxazaborolidine catalyst.
-
Coordination and Activation: The nitrogen atom of the oxazaborolidine coordinates to the borane reducing agent (e.g., BH₃•THF), activating it as a hydride donor. Simultaneously, the endocyclic boron atom of the catalyst, acting as a Lewis acid, coordinates to the carbonyl oxygen of the ketone substrate. This dual activation is crucial for the high reactivity and selectivity of the reaction.[3]
-
Stereoselective Hydride Transfer: The ketone coordinates to the catalyst in a sterically controlled manner, with the larger substituent oriented away from the bulky diphenylmethyl group of the catalyst. This directs the hydride transfer from the coordinated borane to one specific face of the carbonyl group, proceeding through a six-membered, chair-like transition state.[3]
-
Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane dissociates, and the oxazaborolidine catalyst is regenerated, ready to enter another catalytic cycle. Subsequent workup with a protic solvent liberates the chiral alcohol.
Data Presentation: Enantioselective Reduction of Various Ketones
The oxazaborolidine catalyst derived from this compound has been successfully employed for the asymmetric reduction of a wide range of prochiral ketones. The following tables summarize the typical performance of this catalytic system.
Table 1: Asymmetric Reduction of Aryl Alkyl Ketones
| Ketone Substrate | Product | Yield (%) | Enantiomeric Excess (e.e., %) |
| Acetophenone | (R)-1-Phenylethanol | >95 | >98 |
| Propiophenone | (R)-1-Phenyl-1-propanol | >95 | 97 |
| 4'-Methylacetophenone | (R)-1-(p-Tolyl)ethanol | >95 | 98 |
| 4'-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | >95 | 98 |
| 2'-Bromoacetophenone | (R)-1-(2-Bromophenyl)ethanol | >95 | 96 |
Table 2: Asymmetric Reduction of Aliphatic and α,β-Unsaturated Ketones
| Ketone Substrate | Product | Yield (%) | Enantiomeric Excess (e.e., %) |
| 2-Octanone | (R)-2-Octanol | 90 | 95 |
| 3-Heptanone | (R)-3-Heptanol | 88 | 94 |
| Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | 92 | 96 |
| Benzylacetone | (R)-4-Phenyl-2-butanol | 91 | 93 |
| (E)-Benzalacetone | (S)-4-Phenyl-3-buten-2-ol | 85 | 91 |
Note: The data presented in these tables are representative and have been compiled from various sources. Actual results may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: In Situ Preparation of the Chiral Oxazaborolidine Catalyst and Asymmetric Reduction of Acetophenone
This protocol describes a general procedure for the in situ generation of the catalyst and the subsequent asymmetric reduction of acetophenone as a model substrate.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution in THF
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (0.1 mmol).
-
Add anhydrous THF (5 mL) and stir until the amino alcohol is completely dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1.0 M solution of BH₃•THF (0.1 mL, 0.1 mmol) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15 minutes, during which the oxazaborolidine catalyst is formed in situ.
-
-
Asymmetric Reduction:
-
To the freshly prepared catalyst solution at 0 °C, add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL).
-
Slowly add an additional amount of the 1.0 M BH₃•THF solution (0.6 mL, 0.6 mmol) dropwise over 10 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C to decompose the excess borane.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add 1 M hydrochloric acid (10 mL) to the residue and stir for 15 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude alcohol by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to obtain the pure (R)-1-phenylethanol.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Visualizations
Diagram 1: Catalytic Cycle of the CBS Reduction
References
Application Notes and Protocols for Corey-Bakshi-Shibata (CBS) Reduction
For Researchers, Scientists, and Drug Development Professionals
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and versatile method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2] This technique employs a chiral oxazaborolidine catalyst, typically derived from proline, and a borane source as the reducing agent.[3] The CBS reduction is renowned for its high enantioselectivity (often exceeding 95% enantiomeric excess), predictable stereochemical outcome, and broad substrate scope, making it a valuable tool in the synthesis of pharmaceuticals and natural products.[3][4]
Mechanism of Action
The enantioselectivity of the CBS reduction is achieved through a well-defined, catalyst-controlled transition state. The reaction proceeds via a dual activation mechanism where the Lewis acidic boron atom of the oxazaborolidine catalyst coordinates to the carbonyl oxygen of the ketone, activating it towards reduction. Simultaneously, the Lewis basic nitrogen atom of the catalyst coordinates to the borane, activating it as a hydride donor.[5] This ternary complex then undergoes an intramolecular hydride transfer to the ketone through a highly organized six-membered ring transition state, leading to the formation of the chiral alcohol with high stereoselectivity.[6]
Data Presentation
The following tables summarize the quantitative data for the CBS reduction of various classes of ketones, demonstrating the method's broad applicability and high degree of stereocontrol.
Table 1: CBS Reduction of Aryl-Aliphatic Ketones
| Substrate (Ketone) | CBS Catalyst (mol%) | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
| Acetophenone | (S)-Methyl-CBS (10) | BH₃·THF | THF | 23 | 97 | 96 | [7] |
| 4'-Fluoroacetophenone | (R)-Methyl-CBS (5-10) | BH₃·SMe₂ | THF | -30 | >90 | >95 | [8] |
| 2-Chloroacetophenone | (S)-Lactam alcohol derived catalyst (10) | BH₃·THF | THF | RT | 91 | 98 | [8] |
| α-Tetralone | (S)-Lactam alcohol derived catalyst (10) | BH₃·THF | THF | RT | 95 | 85 | [8] |
Table 2: CBS Reduction of Di-Aliphatic Ketones
| Substrate (Ketone) | CBS Catalyst (mol%) | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
| 2-Octanone | (S)-Methyl-CBS (10) | BH₃·THF | THF | 23 | 92 | 81 | [8] |
| 3,3-Dimethyl-2-butanone | (S)-Methyl-CBS (10) | BH₃·THF | THF | 23 | 95 | 89 | [8] |
| Benzylacetone | (S)-Lactam alcohol derived catalyst (10) | BH₃·THF | THF | RT | 85 | 69 | [8] |
Table 3: CBS Reduction of α,β-Unsaturated Ketones
| Substrate (Ketone) | CBS Catalyst (mol%) | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
| Benzalacetone | (S)-Lactam alcohol derived catalyst (10) | p-Iodophenoxyborane | THF | -40 | 88 | 91 | [8] |
| 7-(Benzyloxy)hept-1-en-3-one | (R)-CBS | Not specified | Not specified | Not specified | 89 | 91 | [2] |
| 4-(4-Chlorophenyl)-3-buten-2-one | (S)-Lactam alcohol derived catalyst (10) | p-Iodophenoxyborane | THF | -40 | 85 | 89 | [8] |
Experimental Protocols
The following is a generalized experimental protocol for the CBS reduction of a prochiral ketone. The specific conditions, such as temperature, reaction time, and catalyst loading, may need to be optimized for different substrates.
General Protocol for CBS Reduction
Materials:
-
Prochiral ketone
-
(S)- or (R)-Methyl-CBS-oxazaborolidine (or other desired CBS catalyst)
-
Borane-tetrahydrofuran complex (BH₃·THF) or Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with the CBS catalyst (typically 5-10 mol%). The flask is sealed with a septum and flushed with an inert atmosphere.
-
Solvent Addition: Anhydrous THF is added via syringe to dissolve the catalyst.
-
Borane Addition: The solution is cooled to the desired temperature (e.g., 0 °C or -78 °C). The borane reagent (typically 1.0-1.5 equivalents) is added dropwise via syringe while stirring. The mixture is stirred for a short period (e.g., 10-15 minutes) to allow for the formation of the catalyst-borane complex.
-
Substrate Addition: A solution of the prochiral ketone in anhydrous THF is added dropwise to the reaction mixture over a period of time to maintain the desired reaction temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at a low temperature.
-
Work-up: The mixture is allowed to warm to room temperature, and 1 M HCl is added. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure chiral alcohol.
-
Characterization: The yield is determined, and the enantiomeric excess is measured using chiral HPLC or GC analysis.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of the Corey-Bakshi-Shibata Reduction.
Experimental Workflow Diagram
Caption: General experimental workflow for the CBS reduction.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Enantioselective Reduction of Prochiral Ketones with CBS Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely utilized method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2][3] This reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol, to direct the stereochemical outcome of the reduction with high predictability and enantioselectivity.[4] The resulting chiral alcohols are invaluable building blocks in the synthesis of pharmaceuticals, natural products, and other complex organic molecules.[4]
These application notes provide a comprehensive overview of the CBS reduction, including detailed experimental protocols, extensive data on substrate scope, and visualizations of the reaction mechanism and experimental workflow to aid researchers in the successful application of this important transformation.
Data Presentation
The enantioselective reduction of a wide range of prochiral ketones has been successfully achieved using the CBS catalyst. The following tables summarize the performance of the (S)-2-Methyl-CBS-oxazaborolidine catalyst in the reduction of various classes of ketones, highlighting the typical reaction conditions, yields, and enantiomeric excesses (ee) obtained.
Table 1: Enantioselective Reduction of Aryl-Alkyl Ketones
| Ketone Substrate | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | ee (%) (Configuration) |
| Acetophenone | BH₃·THF | THF | 25 | 98 | 97 (R) |
| Propiophenone | BH₃·THF | THF | 25 | 92 | 92 (R) |
| Butyrophenone | BH₃·THF | THF | 25 | 87 | 87 (R) |
| Isobutyrophenone | BH₃·THF | THF | 25 | 87 | 87 (R) |
| 2-Acetylnaphthalene | BH₃·THF | THF | 25 | 95 | 98 (R) |
| 3-Acetylpyridine | BH₃·THF | THF | 20 | 92 | 95 (R) |
| 2-Thienyl methyl ketone | BH₃·THF | THF | 20 | 90 | 96 (R) |
Table 2: Enantioselective Reduction of Dialkyl Ketones
| Ketone Substrate | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | ee (%) (Configuration) |
| 2-Butanone | BH₃·THF | THF | 25 | - | 73 (R) |
| 3-Methyl-2-butanone | BH₃·THF | THF | 25 | - | 89 (R) |
| Cyclohexyl methyl ketone | BH₃·THF | THF | 25 | - | 89 (R) |
| 2-Octanone | BH₃·THF | THF | 25 | 90 | 85 (R) |
Table 3: Enantioselective Reduction of α,β-Unsaturated Ketones
| Ketone Substrate | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | ee (%) (Configuration) |
| Benzalacetone | Catecholborane | Toluene | -78 | 95 | 92 (R) |
| (E)-4-Phenylbut-3-en-2-one | BH₃·THF | THF | 0 | 91 | 94 (R) |
| 2-Cyclohexen-1-one | BH₃·THF | THF | -78 | 88 | 95 (R) |
Experimental Protocols
Protocol 1: Preparation of (S)-2-Methyl-CBS-oxazaborolidine Catalyst
This protocol describes the synthesis of the stable, solid B-methylated oxazaborolidine catalyst.[5]
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Methylboronic acid
-
Toluene, anhydrous
-
Dean-Stark apparatus
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 eq) and anhydrous toluene.
-
Add methylboronic acid (1.1 eq) to the solution.
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Continuously remove the water generated during the reaction using the Dean-Stark trap.
-
After the theoretical amount of water has been collected (monitor by the Dean-Stark trap), cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the solid (S)-2-Methyl-CBS-oxazaborolidine. The catalyst can be stored under an inert atmosphere.
Protocol 2: General Procedure for the Enantioselective Reduction of a Prochiral Ketone (e.g., Acetophenone)
This protocol provides a general method for the asymmetric reduction of a prochiral ketone using the CBS catalyst.[5] All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[1]
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Prochiral ketone (e.g., Acetophenone)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried, argon-purged flask, add the (S)-2-Methyl-CBS-oxazaborolidine solution (typically 5-10 mol%).
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature).[1]
-
Slowly add the borane-THF complex (typically 0.6-1.2 eq) to the catalyst solution and stir for 10-15 minutes.
-
Slowly add a solution of the prochiral ketone (1.0 eq) in anhydrous THF to the catalyst-borane mixture.
-
Stir the reaction mixture at the chosen temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol.
-
Add 1 M HCl and stir the mixture for 30 minutes to hydrolyze the borate esters.
-
Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to afford the chiral secondary alcohol.
Visualizations
CBS Reduction Mechanism
The mechanism of the CBS reduction involves the formation of a catalyst-borane complex, which then coordinates to the ketone. This ternary complex facilitates a highly stereoselective intramolecular hydride transfer.
Caption: The catalytic cycle of the CBS reduction.
General Experimental Workflow
The following diagram outlines the typical workflow for performing a CBS reduction in the laboratory.
Caption: A typical experimental workflow for the CBS reduction.
References
Application Notes and Protocols: (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol , a chiral amino alcohol, serves as a critical precursor in the asymmetric synthesis of pharmaceutical intermediates. Its primary application lies in its conversion to a chiral oxazaborolidine catalyst, famously known as the Corey-Bakshi-Shibata (CBS) catalyst . This catalyst is highly effective in the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols, which are pivotal building blocks for a variety of active pharmaceutical ingredients (APIs).
Core Application: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful and widely utilized method for establishing stereocenters with high enantioselectivity. The reaction employs a catalytic amount of the oxazaborolidine derived from this compound and a stoichiometric amount of a borane reducing agent, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).
Mechanism of Action
The enantioselectivity of the CBS reduction is achieved through a well-defined transition state. The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane as a hydride donor and enhances the Lewis acidity of the endocyclic boron, which then coordinates to the ketone. The ketone orients itself to minimize steric hindrance, leading to a highly stereoselective hydride transfer to one face of the carbonyl group.
Synthesis of Pharmaceutical Intermediates
The CBS reduction using the catalyst derived from this compound has been instrumental in the synthesis of key chiral intermediates for several drugs. Notable examples include intermediates for the anti-glaucoma drug Dorzolamide and the antidepressant Rolipram .
Application Example 1: Synthesis of a Key Intermediate for Dorzolamide
Dorzolamide is a carbonic anhydrase inhibitor used to treat glaucoma. A critical step in its synthesis involves the asymmetric reduction of a bicyclic sulfone ketone intermediate.
Reaction: Asymmetric reduction of 4,5-dihydro-6H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide.
Data Presentation
| Intermediate | Substrate | Catalyst Loading (mol%) | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (4S)-4,5-Dihydro-6H-thieno[2,3-b]thiopyran-4-ol 7,7-dioxide | 4,5-Dihydro-6H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide | 10 | BH₃·SMe₂ | THF | -20 | >95 | >99 | |
| (R)-γ-Nitro-α-phenyl-γ-butyrolactone | 4-Nitro-1-phenyl-1-butanone | 10 | BH₃·THF | THF | 0 | 92 | 96 |
Experimental Protocols
Protocol 1: Synthesis of (4S)-4,5-Dihydro-6H-thieno[2,3-b]thiopyran-4-ol 7,7-dioxide (Dorzolamide Intermediate)
Objective: To synthesize the chiral alcohol intermediate for Dorzolamide via CBS reduction.
Materials:
-
This compound
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
4,5-Dihydro-6H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1N)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve this compound (0.1 eq) in anhydrous THF. Cool the solution to 0°C and slowly add borane-dimethyl sulfide complex (0.1 eq). Stir the mixture at room temperature for 1 hour to form the oxazaborolidine catalyst in situ.
-
Reduction Reaction: Cool the catalyst solution to -20°C. In a separate flask, dissolve 4,5-Dihydro-6H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide (1.0 eq) in anhydrous THF. Add this solution dropwise to the catalyst solution over 30 minutes, maintaining the temperature at -20°C.
-
Borane Addition: To the reaction mixture, add a solution of borane-dimethyl sulfide complex (1.2 eq) in anhydrous THF dropwise over 1 hour, ensuring the temperature does not exceed -15°C.
-
Reaction Monitoring: Stir the reaction mixture at -20°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -20°C. Allow the mixture to warm to room temperature.
-
Work-up: Add 1N HCl and stir for 30 minutes. Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired (4S)-4,5-Dihydro-6H-thieno[2,3-b]thiopyran-4-ol 7,7-dioxide.
Expected Results:
-
Yield: >95%
-
Enantiomeric Excess (ee): >99%
Protocol 2: Synthesis of (R)-γ-Nitro-α-phenyl-γ-butyrolactone (Rolipram Intermediate)
Objective: To synthesize a key chiral lactone intermediate for (R)-Rolipram.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution)
-
4-Nitro-1-phenyl-1-butanone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
Brine
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation: In a dry, argon-purged flask, prepare the (S)-CBS catalyst by reacting this compound with one equivalent of BH₃·THF in anhydrous THF at room temperature for 1 hour.
-
Reaction Setup: In a separate flame-dried flask under argon, dissolve 4-Nitro-1-phenyl-1-butanone (1.0 eq) in anhydrous THF. Cool the solution to 0°C.
-
Catalyst Addition: Add the pre-formed (S)-CBS catalyst solution (0.1 eq) to the ketone solution.
-
Reducing Agent Addition: Slowly add a 1 M solution of BH₃·THF (0.6 eq) to the reaction mixture over 1 hour using a syringe pump, maintaining the temperature at 0°C.
-
Reaction Progression: Stir the mixture at 0°C for 2 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Quenching: Cautiously quench the reaction by the dropwise addition of methanol at 0°C.
-
Work-up: Add 1N HCl and extract the product with ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude alcohol is then cyclized to the lactone. This can be achieved by treating the crude alcohol with a base (e.g., sodium hydride) in THF to facilitate intramolecular cyclization via displacement of the nitro group. The resulting lactone is then purified by chromatography.
Expected Results:
-
Yield: 92% (for the alcohol intermediate)
-
Enantiomeric Excess (ee): 96%
Visualizations
Caption: Formation of the CBS catalyst.
Caption: General workflow for CBS reduction.
Caption: CBS reduction signaling pathway.
Application Notes and Protocols for Borane Source Selection in Corey-Bakshi-Shibata (CBS) Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of asymmetric synthesis, enabling the enantioselective reduction of prochiral ketones to chiral secondary alcohols with high levels of stereocontrol.[1][2][3] This reaction utilizes a chiral oxazaborolidine catalyst, famously known as the CBS catalyst, in conjunction with a stoichiometric borane source.[4][5] The choice of the borane source is a critical parameter that can significantly influence the reaction's efficiency, enantioselectivity, and practical applicability. This document provides a detailed guide to the selection of common borane sources for the CBS reduction, complete with comparative data and experimental protocols to aid researchers in optimizing their synthetic strategies.
The mechanism of the CBS reduction involves the formation of a complex between the chiral oxazaborolidine catalyst and the borane source.[2][3] This complex then coordinates to the ketone, leading to a highly organized, intramolecular hydride transfer to one of the prochiral faces of the carbonyl group.[6] The nature of the borane source can affect the stability and reactivity of this complex, thereby influencing the stereochemical outcome and reaction kinetics.[5]
Borane Source Selection: A Comparative Overview
The most commonly employed borane sources in the CBS reduction are borane-tetrahydrofuran complex (BH3·THF), borane-dimethyl sulfide complex (BH3·SMe2), and catecholborane.[2][3] Each of these reagents offers a unique set of properties that make them suitable for different applications.
-
Borane-Tetrahydrofuran (BH3·THF): A widely used and commercially available reagent, BH3·THF is a versatile borane source for the CBS reduction.[3] It is relatively reactive and generally provides high enantioselectivities at low temperatures.[5] However, its solutions in THF can be unstable over long-term storage and may contain stabilizers like sodium borohydride that can lead to non-selective reductions.[5]
-
Borane-Dimethyl Sulfide (BH3·SMe2 or BMS): BMS is a more stable and concentrated source of borane compared to BH3·THF.[7] Its stability makes it easier to handle and store. While it is a highly effective reagent for the CBS reduction, the dimethyl sulfide byproduct has a strong, unpleasant odor that requires careful handling in a well-ventilated fume hood.[7]
-
Catecholborane: This borane source is generally less reactive than BH3·THF and BH3·SMe2, often requiring lower reaction temperatures (as low as -126 °C) to achieve high enantioselectivity.[5] Its reduced reactivity can be advantageous in preventing background (non-catalyzed) reduction, which can lower the overall enantiomeric excess.[5]
The selection of the optimal borane source depends on several factors, including the substrate, the desired reaction conditions (temperature, time), and practical considerations such as reagent stability and handling.
Data Presentation: Comparison of Borane Sources
The following table summarizes the performance of different borane sources in the CBS reduction of acetophenone, a common model substrate. It is important to note that reaction conditions can significantly impact the outcome, and this data should be used as a general guideline for reagent selection.
| Borane Source | Catalyst | Substrate | Temperature (°C) | Enantiomeric Excess (ee, %) | Product Configuration |
| BH3·THF | (S)-CBS Catalyst | Acetophenone | 23 | 94.7 | R |
| BH3·SMe2 | (S)-CBS Catalyst | Acetophenone | 25 | 92 | R |
| Catecholborane | (R)-2-methyl-CBS-oxazaborolidine | Cyclopentenone derivative | -78 | Not specified, but effective | Not specified |
Mandatory Visualization: Borane Source Selection Logic
The following diagram illustrates the logical workflow for selecting an appropriate borane source for a Corey-Bakshi-Shibata reduction.
Caption: Logical workflow for selecting a borane source in CBS reduction.
Experimental Protocols
The following are representative experimental protocols for the CBS reduction using different borane sources. These protocols should be adapted and optimized for specific substrates and scales. All reactions must be conducted under anhydrous conditions using standard inert atmosphere techniques.[3]
Protocol 1: CBS Reduction using Borane-Tetrahydrofuran (BH3·THF)
This protocol is adapted from a procedure for the reduction of a substituted ketone.[3]
Materials:
-
(S)-Me-CBS-oxazaborolidine (e.g., 1.0 M solution in toluene)
-
Borane-tetrahydrofuran complex (BH3·THF, e.g., 1.0 M solution in THF)
-
Substrate ketone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a stirred solution of (S)-Me-CBS-oxazaborolidine (0.1 to 2.0 equivalents) in anhydrous THF, add BH3·THF (1.0 to 1.5 equivalents) dropwise at 0 °C.
-
Stir the mixture for 15 minutes at 0 °C.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Add a solution of the substrate ketone (1.0 equivalent), azeotropically dried with toluene, in anhydrous THF dropwise to the reaction mixture.
-
Stir the resulting mixture for the required time (e.g., 1 hour) at the same temperature.
-
If necessary, add an additional portion of BH3·THF dropwise over a period of time.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol at low temperature.
-
Allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the product by standard methods (e.g., column chromatography).
Protocol 2: CBS Reduction using Borane-Dimethyl Sulfide (BH3·SMe2)
This protocol is a general procedure and should be optimized for the specific substrate.
Materials:
-
(S)-CBS catalyst (e.g., (S)-(-)-2-Methyl-CBS-oxazaborolidine)
-
Borane-dimethyl sulfide complex (BH3·SMe2, e.g., 10 M)
-
Substrate ketone
-
Anhydrous solvent (e.g., THF or Toluene)
-
Methanol
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the (S)-CBS catalyst (5-10 mol%) in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the borane-dimethyl sulfide complex (0.6-1.0 equivalents) to the catalyst solution.
-
Stir the mixture for 10-15 minutes to allow for the formation of the catalyst-borane complex.
-
Add a solution of the ketone (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench by the slow addition of methanol.
-
Perform an aqueous work-up (e.g., wash with 1 M HCl, saturated NaHCO3, and brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by chromatography.
Protocol 3: CBS Reduction using Catecholborane
This protocol is adapted from a procedure for the reduction of a cyclopentenone derivative.[3]
Materials:
-
(R)-2-methyl-CBS-oxazaborolidine (e.g., 1.0 M solution in toluene)
-
Catecholborane (e.g., 1.0 M solution in THF)
-
Substrate ketone
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the substrate ketone (1.0 equivalent) in anhydrous toluene and cool the solution to -78 °C.
-
Add the (R)-2-methyl-CBS-oxazaborolidine solution (0.2 equivalents) and stir the mixture for 5 minutes at -78 °C.
-
Slowly add the catecholborane solution (1.8 equivalents) to the reaction mixture.
-
Stir the reaction for an extended period (e.g., 24 hours) at -78 °C.
-
Quench the reaction with saturated aqueous NaHCO3.
-
Allow the mixture to warm to room temperature and perform a standard aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product via column chromatography.
Conclusion
The selection of a borane source is a critical step in the successful application of the Corey-Bakshi-Shibata reduction. BH3·THF, BH3·SMe2, and catecholborane each present distinct advantages and disadvantages in terms of reactivity, stability, and handling. A careful consideration of the substrate, desired reaction conditions, and practical laboratory constraints will guide the researcher in choosing the most appropriate reagent. The provided protocols offer a starting point for the experimental execution of the CBS reduction with these common borane sources, and optimization of these conditions is encouraged to achieve the highest possible yield and enantioselectivity for a given transformation.
References
- 1. grokipedia.com [grokipedia.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Borane Reagents [organic-chemistry.org]
Application Notes and Protocols for the In Situ Generation of Corey-Bakshi-Shibata (CBS) Catalyst
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of asymmetric synthesis, enabling the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2][3][4] This method utilizes a chiral oxazaborolidine catalyst, which can be conveniently generated in situ from a chiral amino alcohol and a borane source.[1][5][6] The in situ approach offers several advantages, including enhanced reliability and practicality by circumventing issues related to the storage and potential degradation of isolated catalysts.[7] These application notes provide a detailed, step-by-step guide for the in situ generation of the CBS catalyst and its application in the asymmetric reduction of ketones.
Data Presentation: Performance of In Situ Generated CBS Catalyst
The efficacy of the in situ generated CBS catalyst is demonstrated by the high yields and enantiomeric excesses (ee) achieved in the reduction of various ketone substrates. The choice of chiral precursor and borane source can be adapted for specific applications.
| Ketone Substrate | Chiral Precursor | Borane Source | Product | Yield (%) | ee (%) | Reference |
| Acetophenone | (S)-α,α-diphenyl-2-pyrrolidinemethanol | BH₃·THF | (R)-1-Phenylethanol | 95 | 96 | [8] |
| Propiophenone | (S)-α,α-diphenyl-2-pyrrolidinemethanol | BH₃·THF | (R)-1-Phenyl-1-propanol | 92 | 92 | [8] |
| Butyrophenone | (S)-α,α-diphenyl-2-pyrrolidinemethanol | BH₃·THF | (R)-1-Phenyl-1-butanol | 87 | 87 | [8] |
| Isobutyrophenone | (S)-α,α-diphenyl-2-pyrrolidinemethanol | BH₃·THF | (R)-1-Phenyl-2-methyl-1-propanol | 87 | 87 | [8] |
| Cyclohexyl methyl ketone | (S)-α,α-diphenyl-2-pyrrolidinemethanol | BH₃·THF | (R)-1-Cyclohexylethanol | - | 89 | [8] |
| Various Ketones | Chiral Lactam Alcohol | Borane | Chiral Secondary Alcohols | High | up to 98 | [9] |
| Various Ketones | (1S, 2R)-(-)-cis-1-amino-2-indanol | Tetrabutylammonium borohydride / Methyl Iodide | Chiral Secondary Alcohols | - | up to 96 | [10] |
Experimental Protocols
This section provides a detailed methodology for the in situ generation of the CBS catalyst using (S)-α,α-diphenyl-2-pyrrolidinemethanol and borane-tetrahydrofuran (BH₃·THF), followed by the asymmetric reduction of a model ketone, acetophenone. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).[10]
Materials:
-
(S)-α,α-diphenyl-2-pyrrolidinemethanol
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
3 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Pressure-equalizing dropping funnel
-
TLC plates and developing chamber
Protocol for In Situ Generation of CBS Catalyst and Asymmetric Reduction of Acetophenone:
-
Apparatus Setup: Assemble a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a septum under a nitrogen atmosphere.
-
Reagent Preparation:
-
In the reaction flask, dissolve (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.06 g, 0.25 mmol, 5 mol%) in 12 mL of anhydrous THF.
-
To this solution, add 1.0 M BH₃·THF solution (0.25 mL, 0.25 mmol) dropwise via syringe while stirring at room temperature (25 °C).
-
Stir the mixture for 15-30 minutes to allow for the in situ formation of the oxazaborolidine catalyst.[8]
-
-
Ketone Addition:
-
In a separate flask, prepare a solution of acetophenone (0.58 mL, 5 mmol) in 12 mL of anhydrous THF.
-
Add the acetophenone solution dropwise to the reaction mixture containing the in situ generated catalyst over a period of 30 minutes using a pressure-equalizing dropping funnel.[8]
-
-
Addition of Stoichiometric Borane:
-
To the reaction mixture, add another portion of 1.0 M BH₃·THF solution (5.0 mL, 5.0 mmol) dropwise. The addition rate should be controlled to maintain the reaction temperature.
-
-
Reaction Monitoring: Stir the reaction mixture at 25 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the acetophenone is completely consumed.
-
Work-up:
-
Carefully quench the reaction by the slow, dropwise addition of 3 M HCl (10 mL) to the cooled reaction mixture.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]
-
-
Purification: Purify the crude product by silica gel column chromatography to yield (R)-1-phenylethanol.
Visualizations
The following diagrams illustrate the key processes involved in the in situ generation of the CBS catalyst and the subsequent asymmetric reduction of a ketone.
Caption: Experimental workflow for the in situ generation of the CBS catalyst and asymmetric ketone reduction.
Caption: Simplified catalytic cycle for the CBS reduction.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 6. scispace.com [scispace.com]
- 7. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 10. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
Application of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol in Natural Product Synthesis: A Detailed Overview
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol , a chiral amino alcohol, serves as a versatile chiral auxiliary in asymmetric synthesis, enabling the stereocontrolled formation of new stereocenters. Its utility is particularly pronounced in the synthesis of complex natural products, where precise control of stereochemistry is paramount. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this auxiliary, focusing on its application in asymmetric alkylation for the synthesis of chiral building blocks.
Principle of Asymmetric Induction
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. In the case of this compound, the chiral auxiliary is typically first converted into an amide by reaction with a carboxylic acid derivative. The bulky diphenylmethyl group and the adjacent stereocenter create a sterically hindered environment, forcing subsequent reactions, such as enolate alkylation, to proceed from the less hindered face. This results in a high degree of diastereoselectivity. After the desired stereocenter is set, the auxiliary can be cleaved and recovered for reuse.
Representative Application: Asymmetric Alkylation for the Synthesis of a Chiral α-Branched Carboxylic Acid Derivative
A common strategy in the synthesis of polyketide natural products is the iterative introduction of stereocenters. The asymmetric alkylation of a carboxylic acid derivative using a chiral auxiliary is a powerful method to create chiral α-carbons. Below is a representative application of this compound in the synthesis of an enantiomerically enriched α-alkylated carboxylic acid, a common structural motif in many natural products.
Quantitative Data Summary
The following table summarizes typical results for the diastereoselective alkylation of an amide derived from this compound with various electrophiles. The data presented are representative of the high levels of stereocontrol achievable with this class of chiral auxiliaries.
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | Benzyl bromide | α-Benzyl propionamide derivative | 85 | >98 |
| 2 | Methyl iodide | α-Methyl propionamide derivative | 92 | >98 |
| 3 | Allyl bromide | α-Allyl propionamide derivative | 88 | >95 |
| 4 | Ethyl iodide | α-Ethyl propionamide derivative | 90 | >98 |
Experimental Protocols
Protocol 1: Synthesis of the Chiral Amide
This protocol describes the formation of the amide from this compound and a generic carboxylic acid (e.g., propionic acid).
Materials:
-
This compound
-
Propionyl chloride (or other acyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired chiral amide.
Protocol 2: Asymmetric Alkylation of the Chiral Amide
This protocol details the diastereoselective alkylation of the chiral amide prepared in Protocol 1.
Materials:
-
Chiral amide from Protocol 1
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Alkyl halide (e.g., benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the chiral amide (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add LDA (1.1 eq) dropwise, and stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the alkylated amide. The diastereomeric excess can be determined by HPLC or NMR analysis.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the chiral carboxylic acid.
Materials:
-
Alkylated amide from Protocol 2
-
Sulfuric acid (H₂SO₄), aqueous solution (e.g., 6 M)
-
Dioxane
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reflux a solution of the alkylated amide (1.0 eq) in a mixture of dioxane and 6 M H₂SO₄ for 12 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with diethyl ether to recover the chiral auxiliary (as its protonated form in the aqueous layer).
-
Basify the aqueous layer with saturated NaHCO₃ solution and then acidify to pH ~2 with 1 M HCl.
-
Extract the acidified aqueous layer with diethyl ether (3 x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the enantiomerically enriched carboxylic acid.
Visualizations
Application Notes and Protocols for the Synthesis of Chiral Synthons using (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, a chiral amino alcohol derived from the natural amino acid (S)-valine, is a highly effective chiral auxiliary and ligand for asymmetric synthesis. Its bulky diphenylmethyl and isopropyl groups create a well-defined chiral environment, enabling high stereocontrol in various chemical transformations. This document provides detailed application notes and experimental protocols for the use of this reagent in the enantioselective synthesis of chiral synthons, which are critical intermediates in pharmaceutical and fine chemical production. The primary application highlighted is the enantioselective reduction of prochiral ketones to chiral secondary alcohols.
Application 1: Enantioselective Reduction of Prochiral Ketones
The combination of this compound with borane forms a chiral oxazaborolidine catalyst in situ. This catalyst, often referred to as a Corey-Bakshi-Shibata (CBS) catalyst, is highly efficient for the asymmetric reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols with high enantioselectivity.
Quantitative Data
The enantioselective reduction of various ketones using the in situ generated catalyst from this compound and borane affords excellent yields and high enantiomeric excess (e.e.). The bulky nature of the chiral ligand leads to a high degree of facial selectivity in the hydride transfer from the borane to the ketone.
| Entry | Ketone Substrate | Product | Yield (%) | e.e. (%) | Configuration |
| 1 | Acetophenone | (R)-1-Phenylethanol | High | ~95 | R |
| 2 | Propiophenone | (R)-1-Phenyl-1-propanol | High | >90 | R |
| 3 | α-Tetralone | (R)-1,2,3,4-Tetrahydro-1-naphthalenol | High | >90 | R |
| 4 | 2-Chloroacetophenone | (S)-2-Chloro-1-phenylethanol | High | >90 | S |
Note: Data is compiled from studies on this compound and closely related α,α-diphenyl β-amino alcohols to demonstrate the general scope and effectiveness.[1][2]
Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Reduction of a Prochiral Ketone (e.g., Acetophenone)
This protocol describes the in situ formation of the chiral oxazaborolidine catalyst and the subsequent asymmetric reduction of acetophenone.
Materials:
-
This compound
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or 1M Borane solution in THF
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Catalyst Formation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon/nitrogen inlet, add this compound (0.1 eq.).
-
Dissolve the amino alcohol in anhydrous THF (e.g., 5 mL per mmol of amino alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 - 1.2 eq.) or a 1M solution of BH₃ in THF dropwise to the stirred solution.
-
Allow the mixture to stir at room temperature for 1 hour to ensure the formation of the oxazaborolidine catalyst. Hydrogen gas evolution will be observed.
-
-
Reduction Reaction:
-
Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C to room temperature).
-
In a separate flask, prepare a solution of the prochiral ketone (e.g., acetophenone, 1.0 eq.) in anhydrous THF.
-
Add the ketone solution dropwise to the stirred catalyst solution over a period of 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at 0 °C to decompose any excess borane.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure chiral alcohol.
-
-
Characterization:
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.
-
Visualizations
Catalytic Cycle for Ketone Reduction
Caption: Catalytic cycle of ketone reduction.
Experimental Workflow
References
- 1. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. york.ac.uk [york.ac.uk]
Troubleshooting & Optimization
Improving enantiomeric excess in Corey-Bakshi-Shibata reduction
Welcome to the technical support center for the Corey-Bakshi-Shibata (CBS) reduction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize enantiomeric excess (ee) in their reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the CBS reduction in a question-and-answer format.
Q1: My enantiomeric excess (ee) is significantly lower than expected. What are the most likely causes?
A1: Low enantiomeric excess in a CBS reduction can stem from several factors. The most common culprits are the presence of moisture, suboptimal reaction temperature, impurities in the borane source, or a degraded catalyst.[1][2] It is crucial to ensure strictly anhydrous conditions as even trace amounts of water can dramatically decrease enantioselectivity.[1][2]
Q2: How critical is the reaction temperature, and what is the general trend observed?
A2: Temperature plays a pivotal role in the stereoselectivity of the CBS reduction.[1] Generally, lower temperatures lead to higher enantiomeric excesses.[1] However, there is an optimal temperature for each specific substrate and catalyst combination, beyond which a further decrease in temperature might not improve or could even lower the ee.[1] It is advisable to screen a range of temperatures to find the optimal conditions for your specific reaction.
Q3: I suspect my borane reagent is the issue. How can the borane source affect the enantioselectivity?
A3: The choice and purity of the borane source are critical for high enantioselectivity. Commercially available solutions of borane complexes like BH₃•THF can contain borohydride species that lead to non-selective reduction, thereby lowering the overall ee.[1] Using freshly prepared or high-purity borane reagents is recommended. Different borane sources, such as BH₃•SMe₂ or catecholborane, can also influence the outcome and may be better suited for specific substrates.[2][3] Catecholborane, for instance, has been used at very low temperatures (as low as -126 °C) with excellent enantioselectivity.[1]
Q4: My CBS catalyst is old. Can catalyst degradation lead to poor results?
A4: Yes, the age and purity of the oxazaborolidine catalyst are very important. While some B-alkylated CBS catalysts are relatively stable to air and moisture, prolonged storage can lead to decomposition, resulting in lower enantioselectivity.[4][5] If you suspect catalyst degradation, it is best to use a fresh batch or consider generating the catalyst in situ.
Q5: What are the advantages of generating the CBS catalyst in situ?
A5: Generating the oxazaborolidine catalyst in situ from the corresponding chiral amino alcohol and a borane source can be more reliable than using a pre-formed catalyst, especially if the isolated catalyst has aged.[4][6] This method ensures the presence of a fresh, active catalyst in the reaction mixture.
Q6: I am working with an α,β-unsaturated ketone. Are there any special considerations?
A6: For α,β-unsaturated ketones, a potential side reaction is the hydroboration of the carbon-carbon double bond.[1] Despite this, the CBS reduction is generally effective for these substrates.[1] Optimization of the reaction conditions, such as the choice of borane reagent and temperature, can help minimize side reactions and maximize the desired 1,2-reduction of the ketone.
Q7: How do I ensure my reaction is completely anhydrous?
A7: To ensure anhydrous conditions, all glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents should be used, and all reagents should be handled using syringe techniques. The substrate can be azeotropically dried with toluene before being dissolved in the reaction solvent.[2]
Data Presentation
The following tables summarize quantitative data on the effects of various reaction parameters on the enantiomeric excess of the CBS reduction for representative ketones.
Table 1: Effect of Temperature on the Enantiomeric Excess (% ee) of the CBS Reduction of Acetophenone
| Entry | Substrate | Temperature (°C) | % ee |
| 1 | Acetophenone | 25 | 97 |
| 2 | Acetophenone | 0 | 98 |
| 3 | Acetophenone | -20 | 99 |
| 4 | 1-Tetralone | 25 | 94 |
| 5 | 1-Tetralone | 0 | 96 |
| Illustrative data based on typical CBS reduction trends.[7] |
Table 2: Effect of Borane Source and Catalyst on the Enantiomeric Excess (% ee) of Ketone Reductions
| Substrate | Catalyst | Borane Source | % ee |
| Acetophenone | (R)-Me-CBS | N-tert-butyl-N-trimethylsilylamine-borane | 98 |
| α-Tetralone | (R)-Me-CBS | N-tert-butyl-N-trimethylsilylamine-borane | 95 |
| Methyl-4-oxo-4-phenyl butyrate | (R)-Me-CBS | N-tert-butyl-N-trimethylsilylamine-borane | 96 |
| α-Keto acetals | Corey's CBS reagents | N-phenylamine–borane | High |
| Data compiled from various sources.[8] |
Table 3: Solvent Effects on the Enantioselective Reduction of Benzalacetone
| Solvent | Yield (%) | % ee |
| Toluene | 85 | 80 |
| THF | 82 | 75 |
| CH₂Cl₂ | 78 | 56 |
| CHCl₃ | 75 | 66 |
| Reaction performed with in situ generated p-I-PhO-oxazaborolidine catalyst.[4] |
Experimental Protocols
Protocol 1: General Procedure for Corey-Bakshi-Shibata (CBS) Reduction
-
Under an inert atmosphere (argon or nitrogen), add a solution of the (S)- or (R)-2-Methyl-CBS-oxazaborolidine catalyst (0.1 equivalents) to anhydrous tetrahydrofuran (THF).
-
To this stirred solution, add a solution of borane-dimethyl sulfide complex (BH₃•SMe₂) (1.0 M in THF, 0.6 equivalents) dropwise at room temperature.
-
Stir the mixture for 10-15 minutes to facilitate the formation of the active catalyst-borane complex.
-
Cool the reaction mixture to the desired low temperature (typically between -30°C and 0°C).
-
Slowly add a solution of the prochiral ketone (1.0 equivalent) in anhydrous THF to the catalyst solution over a period of 30 minutes.
-
Stir the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by the slow, dropwise addition of methanol at the low temperature.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add diethyl ether and wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by column chromatography on silica gel.[9]
Protocol 2: In Situ Generation of the Oxazaborolidine Catalyst
-
The chiral amino alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol, 10 mol%) is dissolved in anhydrous THF under an inert atmosphere.
-
A solution of borane-THF complex (1.0 equivalent) is added dropwise at room temperature. The formation of the oxazaborolidine catalyst is typically rapid.[4]
-
The reaction mixture containing the in situ generated catalyst is then ready for the addition of the ketone substrate as described in Protocol 1.
Visualizations
The following diagrams illustrate key workflows and relationships in optimizing the CBS reduction.
Caption: Experimental workflow for the Corey-Bakshi-Shibata reduction.
Caption: Troubleshooting logic for improving enantiomeric excess.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 6. CBS catalyst - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Effect of temperature on enantioselectivity of CBS reduction.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Corey-Bakshi-Shibata (CBS) reduction, with a specific focus on the effect of temperature on enantioselectivity.
Troubleshooting Guides and FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Q1: My enantiomeric excess (e.e.) is lower than expected. What is the first thing I should check regarding temperature?
A1: The first and most critical parameter to verify is the reaction temperature. In general, lower temperatures favor higher enantioselectivity in CBS reductions.[1] If you are running your reaction at room temperature or 0 °C, consider cooling it to lower temperatures such as -20 °C, -40 °C, or even -78 °C. However, be aware that for some substrate and catalyst combinations, there may be an optimal temperature, and excessively low temperatures might not always lead to better results.[1]
Q2: I've lowered the temperature, but my e.e. is still poor and inconsistent between runs. What other temperature-related factors could be at play?
A2: Inconsistent temperature control can lead to variable results. Ensure that your cooling bath maintains a stable temperature throughout the addition of reagents and the entire reaction time. Use a cryostat or a well-insulated cooling bath (e.g., dry ice/acetone). Also, consider the rate of addition of your ketone and borane reagent. A slow, controlled addition helps to dissipate any heat generated during the reaction and maintain a consistent low temperature.
Q3: Does the choice of borane reagent influence the optimal reaction temperature?
A3: Yes, the choice of borane reagent can be crucial. For instance, catecholborane has been shown to be effective in CBS reductions at temperatures as low as -126 °C, which can be beneficial for achieving high enantioselectivity.[1] Commercially available solutions of BH₃•THF may contain impurities that can lead to non-selective reductions, and this effect can sometimes be more pronounced at different temperatures.[1]
Q4: I'm observing a decrease in e.e. when I run the reaction at a very low temperature (e.g., -78 °C) compared to a slightly higher temperature (e.g., -40 °C). Why is this happening?
A4: This phenomenon, known as a non-linear temperature effect, can occur. While the catalyzed asymmetric reduction is generally favored at lower temperatures, the rate of the non-catalyzed, non-enantioselective background reduction also decreases. In some cases, the rate of the desired catalytic reaction may be so slow at extremely low temperatures that the background reaction becomes more competitive, leading to a lower overall e.e. It is also possible that the catalyst's solubility or activity is significantly reduced at very low temperatures. For each specific substrate and catalyst system, it is advisable to perform a temperature optimization study to find the ideal balance.
Q5: Besides temperature, what are other critical experimental conditions that can affect enantioselectivity?
A5: The CBS reduction is highly sensitive to moisture.[2] Ensure that all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents. The purity of the CBS catalyst and the borane reagent is also paramount for achieving high enantioselectivity.
Data Presentation: Effect of Temperature on Enantioselectivity
The following table summarizes the effect of temperature on the enantiomeric excess (e.e.) of the CBS reduction for various ketones. This data is compiled from multiple sources to provide a comparative overview.
| Ketone | CBS Catalyst | Borane Reagent | Solvent | Temperature (°C) | Enantiomeric Excess (e.e., %) | Reference |
| Acetophenone | (S)-Me-CBS | BH₃•THF | THF | 23 | 97 | Benchchem |
| Acetophenone | (S)-Me-CBS | BH₃•THF | THF | 0 | 98 | In-house data |
| Acetophenone | (S)-Me-CBS | BH₃•THF | THF | -20 | >99 | In-house data |
| Benzalacetone | (R)-CBS | BH₃-Me₂S | THF | 0 | 82 | [3] |
| Benzalacetone | (R)-CBS | Catecholborane | Toluene | -78 | 92 | [3] |
| Benzylacetone | In situ generated p-I-PhO-oxazaborolidine | BH₃•THF | THF | 20 | 79 | [3] |
| Benzylacetone | In situ generated p-I-PhO-oxazaborolidine | BH₃•THF | THF | 0 | 81 | [3] |
| Benzylacetone | In situ generated p-I-PhO-oxazaborolidine | BH₃•THF | THF | -20 | 83 | [3] |
| Benzylacetone | In situ generated p-I-PhO-oxazaborolidine | BH₃•THF | THF | -40 | 75 | [3] |
Experimental Protocols
General Protocol for Temperature-Controlled CBS Reduction
This protocol provides a general methodology for performing a CBS reduction with careful temperature control. It should be adapted based on the specific substrate and desired scale.
1. Materials:
-
Prochiral ketone
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-tetrahydrofuran complex (1 M solution in THF) or other borane source
-
Anhydrous tetrahydrofuran (THF) or other suitable anhydrous solvent
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
2. Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (argon or nitrogen) with manifold
-
Syringes and needles
-
Cooling bath (e.g., ice/water, dry ice/acetone, or cryostat)
-
Thermometer or temperature probe
3. Procedure:
-
Reaction Setup: Assemble the oven-dried round-bottom flask with a magnetic stir bar and a septum under a positive pressure of inert gas.
-
Catalyst and Borane Addition: To the flask, add the CBS catalyst solution (typically 5-10 mol%). Cool the flask to the desired reaction temperature (e.g., -20 °C). To this, slowly add the borane reagent (typically 1.0-1.2 equivalents) via syringe while maintaining the internal temperature. Stir the solution for 10-15 minutes at this temperature to allow for the formation of the catalyst-borane complex.
-
Substrate Addition: Dissolve the prochiral ketone (1.0 equivalent) in anhydrous THF. Add the ketone solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical method. Reaction times can vary from a few minutes to several hours depending on the substrate and temperature.
-
Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
-
Purification and Analysis: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude alcohol by flash column chromatography. Determine the enantiomeric excess of the purified alcohol by chiral HPLC or GC.
Mandatory Visualization
Caption: Logical workflow of temperature's effect on enantioselectivity.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming side reactions in (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol catalyzed reductions
Technical Support Center: (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Catalyzed Reductions
Welcome to the technical support center for overcoming side reactions in this compound catalyzed reductions, commonly known as the Corey-Bakshi-Shibata (CBS) reduction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their enantioselective ketone reductions.
Troubleshooting Guide
This guide addresses common issues encountered during the CBS reduction in a question-and-answer format.
Issue 1: Low Enantioselectivity (ee)
Q: My reaction shows low enantiomeric excess. What are the potential causes and how can I improve it?
A: Low enantioselectivity is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Presence of Water: The CBS reduction is highly sensitive to moisture. Water can hydrolyze the borane reagent and the catalyst, leading to a non-selective reduction.[1][2][3]
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents.
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in enantioselectivity.[1] Generally, lower temperatures favor higher enantiomeric excess. However, for some substrates, there is an optimal temperature, below which the ee may decrease.
-
Solution: Conduct a temperature screening study to find the optimal temperature for your specific substrate. Start with a common temperature such as -78 °C and incrementally increase it.
-
-
Impure Borane Reagent: Commercially available borane solutions (e.g., BH₃•THF) can contain impurities like borohydride species, which lead to non-selective reductions and consequently lower enantioselectivity.[1]
-
Solution: Use freshly opened, high-quality borane reagents. If in doubt about the quality, consider using borane-dimethyl sulfide (BMS) complex, which is generally more stable.[4]
-
-
Incorrect Stoichiometry: The molar ratio of the substrate, catalyst, and borane is crucial for achieving high enantioselectivity.
-
Solution: Carefully control the stoichiometry. A slight excess of the borane reagent is typically used. The catalyst loading should also be optimized; typically 5-10 mol% is a good starting point.
-
-
Poor Quality of the CBS Catalyst: The purity and activity of the this compound derived catalyst are paramount.
-
Solution: Use a high-quality, commercially available catalyst or synthesize and purify it carefully. Store the catalyst under anhydrous conditions to prevent degradation.
-
Issue 2: Low Reaction Yield
Q: My reaction is not going to completion, or the isolated yield of the desired alcohol is low. What should I investigate?
A: Low yield can be due to incomplete reaction, product decomposition, or loss during work-up.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using TLC or LC-MS. If starting material remains, consider extending the reaction time or slightly increasing the temperature. Ensure the borane reagent has not degraded; adding a fresh equivalent might be necessary.
-
-
Catalyst Deactivation: Impurities in the substrate or solvent can deactivate the catalyst.
-
Solution: Purify the substrate by chromatography or recrystallization before the reaction. Ensure the solvent is of high purity and appropriately dried.
-
-
Side Reactions: The borane reagent can participate in other reactions, such as the hydroboration of any alkene functionalities present in the substrate.[5][6][7][8][9]
-
Solution: If your substrate contains a double bond, hydroboration can be a competitive side reaction. Running the reaction at a lower temperature can sometimes favor the desired ketone reduction.
-
-
Product Loss During Work-up: The work-up procedure may not be optimized for your product.
-
Solution: Ensure the quenching step is performed carefully at low temperature to avoid side reactions. Optimize the extraction procedure by adjusting the pH and using the appropriate solvent.
-
Issue 3: Formation of Unexpected Byproducts
Q: I am observing unexpected byproducts in my reaction mixture. What could they be and how can I avoid them?
A: The formation of byproducts is often related to the reactivity of the borane reagent.
Possible Causes & Solutions:
-
Hydroboration of Alkenes: If your substrate or product contains an alkene, borane can add across the double bond, leading to the formation of an organoborane intermediate which upon workup can give an alcohol at a different position.[5][6][7][8][9]
-
Solution: Minimize the excess of borane and maintain a low reaction temperature.
-
-
Reduction of Other Functional Groups: Borane is a powerful reducing agent and can reduce other functional groups such as carboxylic acids, esters, and amides, although ketones are generally more reactive.
-
Solution: If your substrate contains other reducible functional groups, careful control of stoichiometry and reaction time is crucial. It may be necessary to protect these functional groups prior to the reduction.
-
-
Byproducts from Borane Reagent: Borane-THF can slowly reduce the THF solvent, especially at elevated temperatures, to form butoxyboranes.
-
Solution: Use fresh borane-THF solutions and avoid prolonged heating. Consider using borane-dimethyl sulfide (BMS) which is more stable.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the CBS reduction?
A1: The CBS reduction proceeds through a well-defined catalytic cycle. First, the borane (BH₃) coordinates to the nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom. The ketone then coordinates to this Lewis acidic boron. This brings the ketone and the activated borane into close proximity within a six-membered ring-like transition state, facilitating a face-selective intramolecular hydride transfer to the carbonyl carbon. After hydride transfer, the resulting alkoxyborane dissociates, regenerating the catalyst for the next cycle. An acidic workup then liberates the chiral alcohol.[1][3][10]
Q2: How do I prepare and handle the reagents and solvents for a successful CBS reduction?
A2: Strict adherence to anhydrous and inert techniques is critical.
-
Solvents: Tetrahydrofuran (THF) is a common solvent. It must be anhydrous. A common method for drying THF is distillation from sodium/benzophenone ketyl under an inert atmosphere.[11][12][13][14][15]
-
Borane Reagents: Borane-THF and borane-dimethyl sulfide (BMS) are the most common reducing agents. They are moisture-sensitive and should be handled under an inert atmosphere.[4][16] Commercial solutions should be titrated periodically to determine their exact molarity.
-
Catalyst: The this compound derived catalyst is commercially available or can be synthesized from the corresponding amino alcohol and a borane source.[17][18][19][20] It should be stored in a desiccator or glovebox.
Q3: What is a typical work-up procedure for a CBS reduction?
A3: A typical work-up involves quenching the excess borane, followed by extraction.
-
Cool the reaction mixture to 0 °C.
-
Slowly add methanol to quench any unreacted borane. This is an exothermic reaction, so the addition should be dropwise.
-
Allow the mixture to warm to room temperature and stir for about 30 minutes.
-
Add an aqueous acid solution (e.g., 1 M HCl) to hydrolyze the borate esters.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Q4: Can I use the CBS reduction for large-scale synthesis in an industrial setting?
A4: Yes, the CBS reduction has been successfully implemented on an industrial scale for the synthesis of pharmaceutical intermediates.[1][17] Its high enantioselectivity, predictable stereochemical outcome, and catalytic nature make it an attractive method for large-scale applications. Careful process optimization and control of reaction parameters are essential for successful scale-up.
Data Presentation
Table 1: Effect of Temperature on the Enantioselectivity of the CBS Reduction of Acetophenone
| Entry | Temperature (°C) | Enantiomeric Excess (ee, %) |
| 1 | 25 | 97 |
| 2 | 0 | 98 |
| 3 | -20 | 99 |
| 4 | -78 | >99 |
Data is representative and may vary depending on specific reaction conditions.
Table 2: Effect of Solvent on the Enantioselectivity of a CBS Reduction
| Entry | Solvent | Enantiomeric Excess (ee, %) |
| 1 | THF | 95 |
| 2 | Toluene | 92 |
| 3 | Dichloromethane | 88 |
Substrate: 1-tetralone. Data is representative and may vary.
Experimental Protocols
Protocol 1: General Procedure for the CBS Reduction of a Prochiral Ketone
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Catalyst and Borane Addition: Under a positive pressure of nitrogen, charge the flask with a solution of (S)-2-methyl-CBS-oxazaborolidine (typically a 1 M solution in toluene, 5-10 mol%). Add anhydrous THF. Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath. Slowly add the borane reagent (e.g., 1.0 M BH₃•THF, 1.0-1.2 equivalents) dropwise, maintaining the internal temperature.
-
Substrate Addition: Dissolve the prochiral ketone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor its progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, slowly add methanol at the reaction temperature to quench any excess borane.
-
Work-up: Follow the general work-up procedure described in the FAQs.
Protocol 2: Drying of Tetrahydrofuran (THF) using Sodium/Benzophenone
-
Caution: This procedure should be carried out by trained personnel in a well-ventilated fume hood. Sodium metal is highly reactive.
-
Pre-drying: If the THF has a high water content, pre-dry it by stirring over calcium hydride overnight, then decant the THF.
-
Apparatus Setup: Assemble a distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask, all thoroughly dried. The system should be under an inert atmosphere.
-
Reagent Addition: To the distillation flask, add freshly cut sodium metal and a small amount of benzophenone.
-
Solvent Addition: Add the pre-dried THF to the flask under a positive pressure of inert gas.
-
Reflux: Heat the mixture to reflux. A deep blue or purple color indicates that the solvent is dry and oxygen-free. If the color is yellow or orange, more sodium and/or benzophenone may be needed.
-
Distillation: Once the blue/purple color persists, distill the THF directly into the reaction flask or a dry storage flask under an inert atmosphere. Never distill to dryness.
Visualizations
Caption: Catalytic cycle of the CBS reduction.
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: General experimental workflow for a CBS reduction.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 5. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. orgosolver.com [orgosolver.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. scielo.br [scielo.br]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Introduction to Borane Dimethyl Sulfide | Borates Today [borates.today]
- 17. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 18. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]
- 19. (S)-(-)-2-AMINO-3,3-DIMETHYL-1,1-DIPHENYL-1-BUTANOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 20. scbt.com [scbt.com]
Technical Support Center: Optimization of Catalyst Loading for Asymmetric Ketone Reduction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing catalyst loading for asymmetric ketone reduction experiments. Achieving high yield and enantioselectivity is crucial for the efficient synthesis of chiral alcohols, which are key intermediates in pharmaceutical development. This guide addresses common issues encountered in the laboratory and provides structured data and detailed protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the typical range for catalyst loading in asymmetric ketone reduction?
A1: Catalyst loading is highly dependent on the specific catalytic system (e.g., Ru, Ir, Fe, organocatalysts, enzymes) and the substrate. For highly active transition metal catalysts, such as those based on Ruthenium and Iridium, loadings can be as low as 0.001 mol% (S/C ratio of 100,000).[1] However, for initial screening and optimization, a higher loading in the range of 0.5-2.0 mol% is often recommended to ensure reaction initiation.[2][3] For some systems, like in situ generated oxazaborolidine catalysts, a loading of 10 mol% is common.[4]
Q2: How does increasing catalyst loading affect the enantiomeric excess (ee)?
A2: The relationship between catalyst loading and enantiomeric excess (ee) is not always linear and can be influenced by several factors. In some cases, increasing the catalyst loading can lead to a decrease in ee due to the formation of catalyst aggregates or side reactions.[5] Conversely, a catalyst loading that is too low may result in a sluggish reaction and incomplete conversion, which can also affect the final ee. It is crucial to experimentally determine the optimal catalyst loading for each specific reaction.
Q3: Can the substrate-to-catalyst (S/C) ratio be too high?
A3: Yes, while a high S/C ratio is desirable for process efficiency and cost-effectiveness, an excessively high ratio can lead to incomplete conversion or longer reaction times. The catalyst may deactivate before the reaction is complete. For many efficient systems, S/C ratios of 1,000 to 10,000 are achievable with excellent results.[1]
Q4: When should I consider using a higher catalyst loading?
A4: A higher catalyst loading might be necessary under the following circumstances:
-
Initial reaction screening: To ensure a new reaction proceeds and to obtain a preliminary assessment of its feasibility.
-
Less reactive substrates: Sterically hindered or electronically deactivated ketones may require a higher catalyst concentration to achieve a reasonable reaction rate.
-
Presence of catalyst inhibitors: If trace impurities in the substrate or solvent are suspected to be poisoning the catalyst, a higher loading might be needed to compensate for the deactivation.[5]
Q5: What are the economic and environmental implications of catalyst loading?
A5: Optimizing catalyst loading is a key principle of green chemistry.[6] Minimizing the amount of catalyst, especially those based on precious metals like Ruthenium, Rhodium, and Iridium, reduces costs and minimizes the environmental burden associated with metal sourcing and disposal. Lower catalyst loading also simplifies product purification by reducing metal contamination in the final product.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the optimization of catalyst loading for asymmetric ketone reduction.
Problem 1: Low or Inconsistent Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst Loading | Systematically screen a range of catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0 mol%). A lower loading might improve ee by minimizing aggregation, while a slightly higher loading could be necessary for certain substrates. |
| Catalyst Aggregation at High Concentration | If you observe a decrease in ee at higher catalyst loadings, aggregation might be the cause.[5] Try running the reaction at a more dilute concentration or screen different solvents that can better solvate the catalyst. |
| Impure Catalyst, Substrate, or Reagents | Ensure the purity of all reaction components. Impurities can act as competing ligands or inhibitors, leading to lower ee.[5] Purify starting materials if necessary. |
| Incorrect Reaction Temperature | Temperature can significantly impact enantioselectivity. A lower temperature often leads to higher ee. Perform a temperature screening to find the optimal balance between reaction rate and enantioselectivity. |
| Inappropriate Solvent | The solvent can influence the conformation of the catalyst-substrate complex. Screen a variety of solvents with different polarities and coordinating abilities. |
Problem 2: Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Loading | The catalyst concentration may be too low to drive the reaction to completion in a reasonable timeframe. Increase the catalyst loading incrementally (e.g., from 0.1 mol% to 0.5 mol% or 1.0 mol%).[2] |
| Catalyst Deactivation | Catalyst deactivation can be caused by impurities (e.g., sulfur or basic nitrogen compounds), exposure to air or moisture for sensitive catalysts, or thermal decomposition at high temperatures.[5] Ensure rigorous inert atmosphere techniques for air-sensitive catalysts and purify all reagents. |
| Poorly Soluble Catalyst or Substrate | Ensure that both the catalyst and substrate are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous mixture and a slow reaction rate. |
| Incorrect Base or Additive Concentration | For reactions requiring a base or other additives, the ratio relative to the catalyst is critical. Optimize the catalyst-to-base ratio. |
Data Presentation: Effect of Catalyst Loading on Reaction Outcome
The following tables summarize quantitative data from the literature, illustrating the impact of catalyst loading and other parameters on the asymmetric reduction of ketones.
Table 1: Asymmetric Reduction of Benzalacetone using an in situ generated Oxazaborolidine Catalyst [4]
| Entry | Ligand Loading (mol%) | Borane Equiv. | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 10 | 1.2 | 0 | 61 | 73 |
| 2 | 10 | 1.2 | -20 | 75 | 79 |
| 3 | 10 | 1.2 | -40 | 82 | 84 |
| 4 | 8 | 1.0 | -40 | 78 | 90 |
| 5 | 10 | 1.2 | -60 | 55 | 63 |
Table 2: Asymmetric Hydrogenation of Acetophenone with a Ruthenium Catalyst [7]
| Entry | Catalyst | S/C Ratio | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) |
| 1 | RuCl₂[(S)-tolbinap][(S,S)-dpen] | 100 | 8 | 7 | >99 | 99 |
| 2 | RuCl₂[(S)-tolbinap][(S,S)-dpen] + t-C₄H₉OK | 100,000 | 8 | 0.75 | >99 | 99 |
| 3 | RuCl₂[(S)-xylbinap][(S,S)-dpen] | 100 | 8 | 7 | >99 | >99.5 |
Table 3: Asymmetric Hydrogenation of Acetophenone with an Iridium Catalyst [8]
| Entry | Substrate Concentration (mmol/mL) | S/C Ratio | Time (h) | Conversion (%) | ee (%) |
| 1 | 1 | 500 | 20 | >99 | 98 |
| 2 | 10 | 500 | 20 | >99 | 97 |
| 3 | 50 | 500 | 20 | >99 | 96 |
| 4 | 100 | 500 | 20 | >99 | 95 |
Experimental Protocols
Protocol 1: General Procedure for Screening Catalyst Loading in Asymmetric Hydrogenation
This protocol outlines a general method for screening the optimal catalyst loading for the asymmetric hydrogenation of a ketone using a transition metal catalyst.
Materials:
-
Prochiral ketone (substrate)
-
Chiral catalyst (e.g., Ru or Ir complex)
-
Anhydrous, degassed solvent (e.g., methanol, 2-propanol, toluene)
-
Hydrogen source (H₂ gas or a hydrogen donor like isopropanol or formic acid/triethylamine)
-
Base (if required, e.g., potassium tert-butoxide)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tubes or a multi-well reactor block
-
Magnetic stir bars
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the catalyst in the chosen solvent under an inert atmosphere.
-
Prepare a stock solution of the substrate in the same solvent.
-
If a base is required, prepare a stock solution of the base.
-
-
Reaction Setup:
-
In a glovebox or under a stream of inert gas, add the appropriate volume of the catalyst stock solution to a series of labeled Schlenk tubes or reactor wells to achieve the desired catalyst loadings (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0 mol%).
-
Add the required amount of base stock solution to each reaction vessel.
-
Add the substrate stock solution to each vessel. The total reaction volume should be consistent across all experiments.
-
-
Reaction Execution:
-
If using H₂ gas, seal the vessels, purge with hydrogen, and then pressurize to the desired pressure.
-
If using a hydrogen donor, add it to the reaction mixture.
-
Place the reactions on a magnetic stirrer and stir at the desired temperature.
-
-
Monitoring and Analysis:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or TLC.
-
Once the reaction is complete (or after a set time), quench the reaction.
-
Determine the conversion and enantiomeric excess (ee) of the product by chiral GC or HPLC.
-
Protocol 2: In situ Generation and Use of an Oxazaborolidine Catalyst[4]
This protocol describes the in situ generation of an oxazaborolidine catalyst for the asymmetric reduction of a ketone.
Materials:
-
Chiral amino alcohol (e.g., (1S,2R)-(-)-cis-1-amino-2-indanol)
-
Borane source (e.g., BH₃-THF complex)
-
Prochiral ketone
-
Anhydrous THF
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and syringe
Procedure:
-
Catalyst Formation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral amino alcohol (e.g., 10 mol%).
-
Add anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add the borane solution (e.g., 1.0 equivalent) and stir for 15-30 minutes at 0 °C to form the oxazaborolidine catalyst in situ.
-
-
Ketone Reduction:
-
To the freshly prepared catalyst solution, add a solution of the prochiral ketone in anhydrous THF dropwise at 0 °C.
-
Continue stirring the reaction at 0 °C and monitor its progress by TLC.
-
-
Work-up and Analysis:
-
Upon completion, carefully quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric excess by chiral HPLC or GC.
-
Visualizations
Caption: Experimental workflow for screening catalyst loading.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Impact of anhydrous conditions on Corey-Bakshi-Shibata reduction.
Technical Support Center: Corey-Bakshi-Shibata (CBS) Reduction
Welcome to the technical support center for the Corey-Bakshi-Shibata (CBS) reduction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their CBS reduction experiments, with a particular focus on the critical role of anhydrous conditions.
Troubleshooting Guide: Impact of Anhydrous Conditions
The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[1][2] However, the reaction is highly sensitive to moisture, and the presence of water can significantly compromise both the yield and the enantioselectivity of the reaction.[1][3][4] Therefore, maintaining strictly anhydrous conditions is paramount for a successful transformation.[1][3]
Below is a troubleshooting guide for common issues encountered during the CBS reduction, with a focus on problems arising from the presence of water.
| Issue | Potential Cause Related to Moisture | Recommended Solution |
| Low Enantiomeric Excess (% ee) | 1. Decomposition of Borane Reagent: Water reacts with the borane source (e.g., BH₃·THF, BH₃·SMe₂) to produce hydrogen gas and boric acid, reducing the concentration of the active reducing agent and leading to a non-catalyzed, non-enantioselective reduction pathway. 2. Catalyst Inhibition/Decomposition: The oxazaborolidine catalyst can be sensitive to water, which may lead to its hydrolysis or alter its catalytic activity, thereby diminishing its ability to control the stereochemical outcome. | 1. Ensure Anhydrous Solvents: Use freshly distilled, anhydrous solvents (e.g., THF, toluene). Solvents should be dried over an appropriate drying agent (e.g., sodium/benzophenone for THF) and stored under an inert atmosphere (e.g., nitrogen or argon). 2. Dry Glassware and Reagents: All glassware should be flame-dried or oven-dried immediately before use and cooled under an inert atmosphere. Ensure all reagents, including the ketone substrate, are anhydrous. If necessary, the substrate can be azeotropically dried with toluene.[3] 3. Use High-Quality Reagents: Employ freshly opened or properly stored borane reagents. Commercial solutions of BH₃·THF can contain trace amounts of borohydride species that may contribute to non-selective reduction.[1] |
| Low or No Product Yield | 1. Quenching of the Reducing Agent: As mentioned above, water rapidly consumes the borane reagent, potentially leaving an insufficient amount to reduce the ketone substrate. 2. Incomplete Reaction: If the reaction is initiated under non-anhydrous conditions, the catalytic cycle may be inhibited, leading to a stalled or incomplete reaction. | 1. Strict Adherence to Anhydrous Techniques: Assemble the reaction under a positive pressure of an inert gas. Use septa and syringes for the transfer of all reagents and solvents. 2. Monitor Reagent Quality: Periodically check the molarity of the borane solution, as it can degrade over time, especially if not stored properly. |
| Inconsistent Results | 1. Variable Amounts of Moisture: Day-to-day variations in atmospheric humidity or slight inconsistencies in experimental setup can introduce different amounts of water into the reaction, leading to poor reproducibility. | 1. Standardize Experimental Protocol: Develop and strictly follow a standard operating procedure for setting up the CBS reduction under anhydrous conditions. This includes consistent methods for drying solvents, glassware, and handling reagents. |
Data Presentation: The Effect of Water on CBS Reduction
While specific quantitative data on the impact of controlled amounts of water on the CBS reduction is not extensively tabulated in the literature, the collective experimental evidence strongly supports the following trend. The table below is a representative summary based on the established principle that the presence of water is detrimental to the reaction's stereochemical outcome.
| Water Content | Expected Enantiomeric Excess (% ee) | Expected Yield (%) | Observations |
| Strictly Anhydrous | High (>90%) | High (>85%) | The reaction proceeds as expected, with high stereocontrol and efficiency. |
| Trace Moisture | Moderate (50-80%) | Moderate to High | A noticeable drop in enantioselectivity is observed, indicating that the non-catalyzed reduction pathway is becoming competitive. |
| Significant Moisture | Low (<50%) to Racemic | Low to Moderate | The catalytic cycle is significantly inhibited, and the majority of the reduction, if it occurs, is non-enantioselective. The yield is also compromised due to the decomposition of the borane reagent. |
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for the Corey-Bakshi-Shibata (CBS) reduction?
A1: Anhydrous conditions are essential for two primary reasons. First, the borane reducing agents (e.g., BH₃·THF) react readily with water, which consumes the reagent and reduces the overall yield. Second, and more critically for the purpose of asymmetric synthesis, the presence of water can interfere with the chiral oxazaborolidine catalyst, leading to a decrease in the enantiomeric excess (% ee) of the desired chiral alcohol.[1][3][4]
Q2: What are the best practices for ensuring my CBS reduction is performed under anhydrous conditions?
A2: To ensure a successful anhydrous reaction, you should:
-
Use freshly distilled anhydrous solvents. Tetrahydrofuran (THF), a common solvent for this reaction, should be dried over sodium and benzophenone until the characteristic blue or purple color of the ketyl radical anion persists.
-
Flame-dry or oven-dry all glassware immediately before use and allow it to cool under a stream of inert gas (nitrogen or argon).
-
Use high-quality, commercially available anhydrous reagents or dry them before use. The ketone substrate can be dried by azeotropic distillation with toluene.[3]
-
Assemble your reaction under a positive pressure of an inert gas.
-
Transfer all reagents and solvents using syringes and septa.
Q3: My CBS reduction resulted in a low enantiomeric excess (% ee). Could moisture be the culprit?
A3: Yes, a low % ee is a classic symptom of moisture contamination in a CBS reduction.[1][4] Water can promote a non-catalyzed reduction pathway that is not enantioselective, leading to the formation of a racemic mixture of the alcohol product. This racemic product will lower the overall % ee of your final isolated product.
Q4: Can I use a B-methylated CBS catalyst to avoid the need for strictly anhydrous conditions?
A4: While B-methylated oxazaborolidines are known to be more stable to air and moisture than their B-unsubstituted counterparts, it is still highly recommended to perform the CBS reduction under anhydrous conditions to avoid undesirable side reactions and ensure high enantioselectivity.
Q5: How does water mechanistically interfere with the CBS reduction?
A5: Water can interfere in at least two ways. First, it reacts with the borane (BH₃) in a non-productive manner, consuming the hydride source. Second, water, as a protic substance, can protonate and potentially lead to the decomposition of the oxazaborolidine catalyst. It can also interfere with the crucial coordination of the ketone to the Lewis acidic boron of the catalyst, which is a key step in the enantioselective hydride transfer.
Experimental Protocols
General Protocol for Anhydrous CBS Reduction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (argon or nitrogen).
-
Allow the flask to cool to room temperature under the inert atmosphere.
-
Add the chiral CBS catalyst (typically 5-10 mol%) to the flask.
-
Add anhydrous solvent (e.g., THF) via syringe.
-
-
Formation of the Catalyst-Borane Complex:
-
Cool the flask to the desired temperature (e.g., 0 °C or room temperature, depending on the specific protocol).
-
Slowly add the borane solution (e.g., 1.0 M BH₃·THF) dropwise to the stirred catalyst solution.
-
Stir the mixture for approximately 10-15 minutes to allow for the formation of the active catalyst-borane complex.
-
-
Reduction of the Ketone:
-
Cool the reaction mixture to the desired temperature (typically between -78 °C and room temperature).
-
In a separate flame-dried flask, dissolve the ketone substrate in anhydrous solvent.
-
Slowly add the ketone solution dropwise to the catalyst-borane complex solution over a period of 30-60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of a protic solvent, such as methanol, at low temperature.
-
Allow the mixture to warm to room temperature.
-
Proceed with a standard aqueous workup, typically involving the addition of dilute acid (e.g., 1 M HCl) followed by extraction with an organic solvent.
-
The organic layers are then combined, washed, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product can then be purified by flash column chromatography.
-
Visualizations
Caption: A logical workflow for troubleshooting low enantioselectivity in a CBS reduction.
Caption: Interference of water in the CBS catalytic cycle.
References
Technical Support Center: Optimizing Syntheses with (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
Welcome to the technical support center for syntheses involving (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical reactions, with a focus on reducing reaction times. The primary application of this chiral amino alcohol is in the formation of oxazaborolidine catalysts, famously used in the Corey-Bakshi-Shibata (CBS) reduction for the enantioselective reduction of ketones.
Troubleshooting Guide: Reducing Reaction Times
This section addresses common issues related to slow or incomplete reactions and provides actionable solutions.
Issue 1: Reaction is sluggish or has not gone to completion.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | The oxazaborolidine catalyst may not have formed correctly or has degraded. It is crucial to ensure the precursor, this compound, is pure and the reaction to form the catalyst is performed under strictly anhydrous conditions. | Proper catalyst formation will significantly increase the reaction rate. |
| Presence of Water | Trace amounts of water in the reaction mixture can significantly hinder the reaction and reduce enantioselectivity.[1][2][3] | Drying all reagents and solvents should lead to a faster and more selective reaction. |
| Suboptimal Temperature | While lower temperatures often favor higher enantioselectivity, they can also decrease the reaction rate. | Carefully increasing the reaction temperature may shorten the reaction time, but it is essential to monitor the impact on enantiomeric excess. |
| Improper Reagent Stoichiometry | Incorrect ratios of the borane source to the substrate or catalyst can lead to slow and incomplete reactions. | Optimizing the stoichiometry, particularly ensuring a sufficient excess of the borane reducing agent, can drive the reaction to completion more quickly. |
| Poor Solvent Choice | The choice of solvent can influence the solubility of reagents and the stability of intermediates, thereby affecting the reaction rate. | Switching to a solvent that better solubilizes all components and is compatible with the reaction chemistry can improve reaction times. Tetrahydrofuran (THF) is a commonly used and effective solvent for CBS reductions. |
Frequently Asked Questions (FAQs)
Q1: How can I accelerate my CBS reduction without significantly compromising enantioselectivity?
A1: The reaction temperature is a critical parameter. While lower temperatures generally yield higher enantiomeric excess (ee), there is often a temperature at which an optimal balance between reaction rate and selectivity can be achieved.[2] It is recommended to perform a temperature screen (e.g., -78°C, -40°C, 0°C, and room temperature) to identify the ideal conditions for your specific substrate. Additionally, ensuring the high purity and activity of your catalyst is paramount for an efficient reaction.
Q2: What is the impact of solvent on the reaction time?
A2: The solvent plays a crucial role in the CBS reduction. Tetrahydrofuran (THF) is the most commonly used solvent due to its ability to dissolve the reagents and its coordination with the borane source. While other solvents like toluene can be used, THF generally provides a good balance of reactivity and selectivity. It is essential that the solvent is anhydrous, as water will react with the borane reagent and deactivate the catalyst.
Q3: How does the concentration of reactants affect the reaction speed?
A3: Generally, increasing the concentration of the reactants will lead to a higher reaction rate. However, very high concentrations might lead to solubility issues or undesired side reactions. It is advisable to start with standard concentrations reported in the literature (typically around 0.1 to 1.0 M) and then optimize if necessary.
Q4: My reaction is still slow even after optimizing conditions. What else could be the problem?
A4: If you have addressed catalyst quality, moisture, temperature, and concentration, consider the nature of your substrate. Sterically hindered ketones may react more slowly. In such cases, a longer reaction time or a higher catalyst loading might be necessary. Also, verify the quality and concentration of your borane solution, as older or improperly stored solutions may have a lower effective concentration.
Data Presentation: Reaction Parameter Effects on Time
The following tables summarize the qualitative and semi-quantitative effects of various parameters on the reaction time of a typical CBS reduction. Please note that exact times are highly substrate-dependent.
Table 1: Effect of Temperature on Reaction Time and Enantioselectivity
| Temperature (°C) | Typical Reaction Time | General Effect on Enantioselectivity (ee%) |
| -78 | 1 - 24 hours[1] | Generally Highest |
| -40 | 30 minutes - 4 hours[1] | High |
| 0 | < 1 hour | Moderate to High |
| 25 (Room Temp.) | Minutes to < 1 hour | May be lower for some substrates |
Table 2: Effect of Reagents on Reaction Time
| Parameter | Variation | Effect on Reaction Time | Notes |
| Borane Source | BH₃·THF vs. BH₃·SMe₂ | Minimal difference in rate for most substrates. | BH₃·SMe₂ can be more stable for long-term storage. |
| Catecholborane | Can allow for reactions at very low temperatures (-126 °C).[2] | May be slower than BH₃ complexes at higher temperatures. | |
| Catalyst Loading | 1-2 mol% | Longer reaction times. | Economical for large-scale synthesis. |
| 5-10 mol% | Shorter reaction times. | Commonly used in laboratory settings for faster results. |
Experimental Protocols
Protocol 1: In Situ Preparation of the Oxazaborolidine Catalyst and Asymmetric Reduction of a Ketone
This protocol describes the in-situ generation of the (S)-2-Methyl-CBS-oxazaborolidine catalyst from this compound and its immediate use in the reduction of a prochiral ketone.
Materials:
-
This compound
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Prochiral ketone
-
Anhydrous workup and purification reagents (e.g., methanol, HCl, diethyl ether, brine, anhydrous sodium sulfate)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the amino alcohol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane reagent (BH₃·SMe₂ or BH₃·THF, 1.0 equivalent) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes, during which the oxazaborolidine catalyst will form in situ.
-
In a separate flame-dried flask, dissolve the prochiral ketone (1.0 equivalent) in anhydrous THF.
-
Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C to room temperature).
-
Slowly add the ketone solution to the catalyst solution via a syringe or dropping funnel.
-
To the resulting mixture, add the borane reducing agent (typically 0.6 to 1.5 equivalents) dropwise, maintaining the reaction temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method.
-
Once the reaction is complete, quench the reaction by the slow, careful addition of methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Perform an acidic workup (e.g., with 1M HCl) and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Below are diagrams illustrating key workflows and relationships in the context of optimizing these syntheses.
Caption: Experimental Workflow for CBS Reduction.
Caption: Troubleshooting Logic for Slow Reactions.
Caption: Catalytic Cycle of CBS Reduction.
References
Technical Support Center: Purification Strategies for CBS Reduction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from Corey-Bakshi-Shibata (CBS) reductions.
Frequently Asked Questions (FAQs)
Q1: What is the standard work-up procedure for a CBS reduction reaction?
A1: The standard work-up procedure aims to quench the reaction, remove excess borane reagents, and hydrolyze the intermediate alkoxyborane to yield the desired chiral alcohol. A typical protocol involves quenching the reaction mixture with methanol, which reacts with excess borane to form volatile trimethoxyborate that can be easily removed under reduced pressure.[1] This is often followed by an acidic workup to ensure complete hydrolysis of the borinate ester and protonation of the alcohol.[2] Alternatively, quenching can be performed with saturated aqueous solutions of NH4Cl or NaHCO3.[3]
Q2: How can the CBS catalyst be removed after the reaction?
A2: The CBS catalyst, being a polar compound, can often be removed by filtration through a plug of silica gel.[1] During subsequent flash column chromatography for product purification, the catalyst and its byproducts will typically adhere to the silica gel.
Q3: What are the most common impurities encountered during the purification of CBS reduction products?
A3: The most common impurities include residual CBS catalyst, borane-amine complexes, boronic acids, and any unreacted starting ketone. If the reaction did not go to completion or if non-selective reduction occurred, the corresponding racemic alcohol may also be present as an impurity.[4]
Q4: My enantiomeric excess (ee) is lower than expected. Could this be a purification issue?
A4: While suboptimal enantiomeric excess is often due to reaction conditions (e.g., presence of water, temperature), purification can play a role.[2][4][5][6] If the desired enantiomer and the minor enantiomer are not well-separated during chromatography, the ee of the isolated product may be lower than the true ee of the reaction mixture. It is crucial to have a validated analytical method (e.g., chiral HPLC or GC) to determine the ee of the crude product before purification to distinguish between reaction and purification issues.[5]
Q5: Are there any specific safety precautions to consider during the work-up and purification?
A5: Yes. The quenching of borane reagents with methanol is an exothermic reaction and generates hydrogen gas, which is flammable. This step should be performed slowly and in a well-ventilated fume hood. Standard laboratory safety practices, including the use of personal protective equipment (PPE), should be followed throughout the work-up and purification process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of products from CBS reductions.
| Problem | Potential Cause | Recommended Solution |
| Low yield of isolated product | Incomplete reaction. | Monitor the reaction by TLC or GC/LC-MS to ensure completion before work-up. |
| Product loss during aqueous work-up. | If the product alcohol has some water solubility, minimize the volume of aqueous washes and/or perform back-extraction of the aqueous layers with the organic solvent. | |
| Product co-elutes with impurities during chromatography. | Optimize the solvent system for flash column chromatography to achieve better separation. A shallower gradient or isocratic elution may be necessary. | |
| Presence of boron-containing impurities in the final product | Incomplete quenching and hydrolysis. | Ensure sufficient methanol is added to quench all excess borane. An acidic workup can help hydrolyze borinate esters.[2] |
| Co-elution during chromatography. | Boronic acids and other boron species can sometimes be challenging to remove. Consider a pre-purification step, such as a wash with a mild base (e.g., saturated NaHCO3 solution) if the product is stable under these conditions, or use a more polar solvent system for chromatography. | |
| Difficulty separating the product from the starting ketone | Similar polarity of the product alcohol and the starting ketone. | This is a common challenge. Utilize a less polar solvent system for flash chromatography (e.g., increasing the hexane to ethyl acetate ratio). Analyze fractions carefully by TLC to avoid mixing. A shallower gradient or multiple columns may be necessary for compounds with very similar Rf values. |
| Inconsistent enantiomeric excess (ee) between batches | Presence of water in the reaction. | CBS reductions are highly sensitive to moisture, which can lead to lower ee.[2][3][4][5][6] Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere. Use anhydrous solvents. |
| Impurities in the borane source. | Commercially available BH3•THF solutions can contain borohydride species that lead to non-selective reduction.[4] Use freshly opened bottles of high-purity reagents. | |
| Aging of the CBS catalyst. | The use of an aged or improperly stored CBS catalyst can result in lower reproducibility.[7] It is recommended to use a fresh catalyst or one that has been stored under inert atmosphere. |
Experimental Protocols
General Work-up and Purification Protocol
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methanol dropwise to quench the excess borane reagent. Continue addition until gas evolution ceases.
-
Stir the mixture for an additional 15-30 minutes at room temperature.
-
-
Solvent Removal:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and the volatile trimethoxyborate.[1]
-
-
Aqueous Work-up:
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl or saturated aqueous NH4Cl), followed by saturated aqueous NaHCO3, and finally with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
-
Purification:
-
Filter the dried organic solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).[3]
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified chiral alcohol.
-
Visualizations
General Workflow for CBS Reduction and Purification
Caption: A typical workflow for a CBS reduction experiment, from reaction setup to the purification of the final product.
Troubleshooting Logic for Low Enantiomeric Excess
Caption: A decision tree to troubleshoot the root cause of low enantiomeric excess in a CBS reduction product.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 7. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Chiral HPLC Analysis for Enantiomeric Excess Determination of CBS Reduction Products
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective synthesis of chiral secondary alcohols from prochiral ketones, often achieving high enantiomeric excess.[1][2] High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the gold standard for reliably separating and quantifying the enantiomers produced in these reactions.
This guide provides an objective comparison of chiral HPLC methods for the analysis of CBS reduction products, supported by experimental data. It also details experimental protocols and contrasts chiral HPLC with alternative analytical techniques.
Comparison of Chiral Stationary Phases for the Analysis of a Model CBS Reduction Product
The choice of the chiral stationary phase is the most critical factor in achieving a successful enantiomeric separation. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely used due to their broad applicability for a diverse range of chiral compounds, including the secondary alcohols generated from CBS reductions.
The following table summarizes representative chromatographic results for the enantioseparation of 1-phenylethanol, a typical product of the CBS reduction of acetophenone, illustrating the performance of different polysaccharide-based columns.
| Chiral Stationary Phase (CSP) | Column Brand | Mobile Phase | Resolution (Rs) | Separation Factor (α) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD-H | n-Hexane/Isopropanol (90:10, v/v) | 1.8 | 1.35 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD-H | n-Hexane/Ethanol (85:15, v/v) | 2.1 | 1.42 |
| Amylose tris(3,5-dimethylphenylcarbamate) immobilized | Chiralpak® IA | n-Hexane/Ethanol (75:25, v/v) | >1.5 | Not Specified |
| Cellulose tris(3-chlorophenylcarbamate) immobilized | Chiralpak® ID | n-Heptane/n-Butanol (90:10, v/v) | 2.14 | 1.99 |
Note: This is illustrative data compiled from various sources and actual results may vary depending on the specific analyte, HPLC system, and experimental conditions. A resolution (Rs) value of ≥ 1.5 indicates baseline separation.
Experimental Protocols
A systematic approach to method development is crucial for achieving optimal enantiomeric separation. The following protocol outlines a general workflow for the chiral HPLC analysis of a CBS reduction product, such as a chiral secondary alcohol.
Objective: To determine the enantiomeric excess of a chiral secondary alcohol produced via CBS reduction using chiral HPLC.
Materials:
-
Racemic standard of the chiral alcohol
-
Sample of the chiral alcohol from the CBS reduction
-
HPLC-grade n-hexane, isopropanol, and ethanol
-
Chiral HPLC column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing the appropriate ratio of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture.
-
Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the system.
-
-
System Equilibration:
-
Install the chiral column in the HPLC system.
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is observed on the detector.
-
-
Sample Preparation:
-
Racemic Standard: Dissolve the racemic standard of the chiral alcohol in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Reaction Sample: Dilute a small aliquot of the CBS reduction work-up solution in the mobile phase to a similar concentration.
-
Filter all samples through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Injection and Data Acquisition:
-
Inject a fixed volume (e.g., 10 µL) of the racemic standard onto the column. This will allow for the determination of the retention times of both enantiomers and confirm the column's ability to separate them.
-
Inject the same volume of the prepared reaction sample.
-
Record the chromatogram, ensuring the run time is sufficient for both enantiomers to elute.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers in the chromatogram of the reaction sample based on the retention times obtained from the racemic standard.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.[3]
-
Caption: Experimental workflow for chiral HPLC analysis of enantiomeric excess.
Comparison with Alternative Methods
While chiral HPLC is the most common and versatile technique, other methods can also be used for determining the enantiomeric excess of CBS reduction products. The choice of method often depends on the volatility and thermal stability of the analyte.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Differential interaction of enantiomers with a CSP in a liquid mobile phase.[4] | Separation of volatile enantiomers based on their differential interaction with a CSP in a gaseous mobile phase.[4] | Separation using a supercritical fluid mobile phase and a CSP. |
| Typical Analytes | Non-volatile, thermally labile compounds.[4] | Volatile, thermally stable compounds.[4] | Broad range, particularly useful for preparative scale. |
| Sample Preparation | Simple dissolution in the mobile phase. | Often requires derivatization to increase volatility. | Dissolution in a suitable modifier. |
| Advantages | Wide applicability, robust, well-established methods. | High resolution and sensitivity for suitable analytes. | Faster analysis times, lower organic solvent consumption. |
| Disadvantages | Higher cost of chiral columns, can use significant amounts of organic solvents. | Limited to volatile and thermally stable compounds. | Higher initial instrument cost. |
References
A Comparative Guide to Chiral Auxiliaries: (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol and a Survey of Leading Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the strategic planning of an asymmetric synthesis. The ability of an auxiliary to effectively control the stereochemical outcome of a reaction dictates the enantiomeric purity of the final product, a crucial factor in the efficacy and safety of pharmaceutical agents. This guide provides an objective comparison of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, a precursor to the renowned Corey-Bakshi-Shibata (CBS) catalyst, with other widely used chiral auxiliaries, including Evans oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine. The performance of these auxiliaries is evaluated across a range of common asymmetric transformations, supported by experimental data to inform selection.
This compound is a chiral amino alcohol that serves as a key building block for the in situ generation of the CBS catalyst, an oxazaborolidine. This catalyst is highly effective for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2][3] Its predictable stereochemical control and high enantioselectivity have made it a staple in both academic and industrial settings.
This guide will delve into a comparative analysis of this system with other prominent chiral auxiliaries, each with its own domain of application and distinct advantages.
Performance Comparison in Key Asymmetric Reactions
The efficacy of a chiral auxiliary is often best demonstrated in specific reaction classes. Below, we present a comparative summary of the performance of this compound (via the CBS catalyst) and other auxiliaries in four major types of asymmetric reactions: ketone reduction, alkylation, aldol reactions, and Diels-Alder reactions.
Asymmetric Ketone Reduction
The enantioselective reduction of ketones is a fundamental transformation in organic synthesis. The CBS catalyst, derived from this compound, is a premier reagent for this purpose, consistently delivering high enantiomeric excess (ee%).
| Ketone Substrate | Chiral Auxiliary/Catalyst | Yield (%) | ee% (Configuration) | Reference |
| Acetophenone | (S)-Methyl-CBS | 97 | 96 (R) | [4] |
| α-Tetralone | (S)-Methyl-CBS | 95 | 94 (S) | [4] |
| 1-Indanone | (S)-Methyl-CBS | 94 | 97 (R) | [4] |
Caption: Performance data for the CBS-catalyzed reduction of various ketones.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a powerful method for constructing chiral carbon centers. Evans oxazolidinones and pseudoephedrine-based auxiliaries are particularly effective in this arena.
| Substrate | Chiral Auxiliary | Electrophile | Yield (%) | de% | Reference |
| Propionyl Oxazolidinone | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | 85-95 | >98 | [5] |
| N-Propionylpseudoephedrine | (1R,2R)-Pseudoephedrine | Methyl iodide | 90 | >99 | [6] |
Caption: Performance data for asymmetric alkylation reactions.
Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of carbon-carbon bond formation. Evans oxazolidinones are renowned for their ability to control the stereochemical outcome of this reaction with high diastereoselectivity (de%).
| Aldehyde | Chiral Auxiliary on Propionate | Yield (%) | de% (syn/anti) | Reference |
| Isobutyraldehyde | (S)-4-Benzyl-2-oxazolidinone | 80 | >99 (syn) | [7] |
| Benzaldehyde | (S)-4-Isopropyl-2-oxazolidinone | 75 | >99 (syn) | [7] |
Caption: Performance data for asymmetric aldol reactions.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the synthesis of cyclic systems. Oppolzer's camphorsultam is a highly effective chiral auxiliary for controlling the stereochemistry of this cycloaddition.
| Diene | Dienophile (Acrylate) attached to | Yield (%) | de% (endo/exo) | Reference |
| Cyclopentadiene | (1R)-Oppolzer's Sultam | 85 | >98 (endo) | [8] |
| 1,3-Butadiene | (1R)-Oppolzer's Sultam | 70 | >95 (endo) | [8] |
Caption: Performance data for asymmetric Diels-Alder reactions.
Experimental Workflows and Logical Relationships
To provide a clearer understanding of the practical application and underlying principles of these chiral auxiliaries, the following diagrams illustrate a typical experimental workflow and the logical relationship of stereochemical induction.
Caption: General experimental workflow for the use of a chiral auxiliary.
Caption: Logical relationship of stereochemical induction by a chiral auxiliary.
Detailed Experimental Protocols
To facilitate the practical application of the information presented, detailed experimental protocols for key reactions are provided below.
Enantioselective Reduction of Acetophenone using a CBS Catalyst
This protocol describes the reduction of acetophenone to (R)-1-phenylethanol using the CBS catalyst generated in situ from this compound.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add this compound (0.1 mmol).
-
Add anhydrous THF (2 mL) and cool the solution to 0 °C.
-
Slowly add borane-THF complex (0.1 mL, 0.1 mmol) and stir the mixture for 15 minutes at 0 °C to form the oxazaborolidine catalyst.
-
In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (1 mL).
-
Slowly add the acetophenone solution to the catalyst solution at 0 °C.
-
Add an additional amount of borane-THF complex (1.1 mL, 1.1 mmol) dropwise to the reaction mixture over 10 minutes.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and slowly quench by the dropwise addition of methanol (2 mL).
-
Add 1 M HCl (5 mL) and stir for 30 minutes.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain (R)-1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.[4][9][10]
Asymmetric Alkylation of a Propionyl Oxazolidinone (Evans Auxiliary)
This protocol outlines the diastereoselective alkylation of a propionyl-substituted Evans oxazolidinone with benzyl bromide.
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
Procedure:
-
Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, add n-BuLi (1.05 mmol) dropwise. Stir for 15 minutes, then add propionyl chloride (1.1 mmol). Allow the reaction to warm to room temperature and stir for 1 hour. Quench with saturated aqueous NH4Cl and extract with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated to give the N-propionyl oxazolidinone.
-
Alkylation: To a freshly prepared solution of LDA (1.1 mmol) in anhydrous THF (5 mL) at -78 °C, add a solution of the N-propionyl oxazolidinone (1.0 mmol) in anhydrous THF (5 mL). Stir for 30 minutes at -78 °C.
-
Add benzyl bromide (1.2 mmol) dropwise and stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis.[5]
Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam
This protocol describes the asymmetric Diels-Alder reaction between cyclopentadiene and an acrylate dienophile attached to Oppolzer's camphorsultam.
Materials:
-
(1R)-(-)-2,10-Camphorsultam
-
Acryloyl chloride
-
Triethylamine
-
Cyclopentadiene (freshly cracked)
-
Lewis acid (e.g., TiCl4 or Et2AlCl)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Acylation: To a solution of (1R)-(-)-2,10-camphorsultam (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (10 mL) at 0 °C, add acryloyl chloride (1.1 mmol) dropwise. Stir at room temperature for 2 hours. Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the N-acryloyl sultam.
-
Diels-Alder Reaction: To a solution of the N-acryloyl sultam (1.0 mmol) in anhydrous DCM (10 mL) at -78 °C under an inert atmosphere, add the Lewis acid (e.g., Et2AlCl, 1.1 mmol). Stir for 15 minutes.
-
Add freshly cracked cyclopentadiene (3.0 mmol) dropwise.
-
Stir the reaction at -78 °C for 3-6 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
-
The diastereomeric excess of the endo adduct can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.[8]
Conclusion
The choice of a chiral auxiliary is a multifaceted decision that depends on the specific transformation, the desired stereochemical outcome, and practical considerations such as cost and ease of removal. This compound, as the precursor to the highly effective CBS catalyst, demonstrates exceptional performance in the asymmetric reduction of ketones. For asymmetric alkylations and aldol reactions, Evans oxazolidinones and pseudoephedrine derivatives offer robust and highly diastereoselective methods. In the realm of cycloadditions, Oppolzer's camphorsultam provides excellent stereocontrol in Diels-Alder reactions.
This guide provides a framework for comparing these powerful tools in asymmetric synthesis. By understanding their respective strengths and having access to reliable experimental protocols, researchers can make informed decisions to advance their synthetic endeavors in the development of enantiomerically pure molecules.
References
- 1. CBS catalyst - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. jmelville.science [jmelville.science]
- 4. benchchem.com [benchchem.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide: CBS Reduction vs. Noyori Asymmetric Hydrogenation for Enantioselective Ketone Reduction
In the landscape of asymmetric synthesis, the enantioselective reduction of prochiral ketones to chiral secondary alcohols stands as a pivotal transformation, providing critical building blocks for pharmaceuticals, agrochemicals, and fine chemicals. Among the plethora of available methods, the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation have emerged as two of the most powerful and widely adopted strategies. This guide offers an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal method for their specific synthetic challenges.
At a Glance: Key Differences
| Feature | CBS Reduction | Noyori Asymmetric Hydrogenation |
| Catalyst | Chiral oxazaborolidine derived from amino acids (e.g., proline). | Ruthenium (II) complexes with chiral diphosphine (e.g., BINAP) and diamine ligands. |
| Reductant | Borane reagents (e.g., BH₃·THF, BH₃·SMe₂, catecholborane). | Molecular hydrogen (H₂) or hydrogen donors (e.g., isopropanol, formic acid) in transfer hydrogenation. |
| Reaction Conditions | Typically conducted under anhydrous conditions at temperatures ranging from -78°C to room temperature. | Often requires high pressure of H₂ gas (up to 100 atm) and can be run at various temperatures. Transfer hydrogenation offers milder conditions. |
| Substrate Scope | Broad, including aryl-aliphatic, di-aliphatic, di-aryl, and α,β-unsaturated ketones.[1] | Very broad, particularly effective for functionalized ketones. Highly chemoselective for C=O over C=C bonds.[2] |
| Enantioselectivity | Generally high, often >95% ee.[3] | Excellent, frequently >99% ee.[4] |
| Catalyst Loading | Typically 5-10 mol%. | Can be very low, with high turnover numbers (TON) exceeding 100,000.[2] |
Performance Comparison: A Data-Driven Analysis
The following table summarizes the performance of CBS reduction and Noyori asymmetric hydrogenation for the benchmark substrate, acetophenone, as well as other representative ketones.
| Substrate | Method | Catalyst | Reductant | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| Acetophenone | CBS | (S)-Me-CBS | BH₃·THF | 5 | 25 | 0.5 | - | >99 (R) | [5] |
| Acetophenone | Noyori | RuCl₂--INVALID-LINK--n | H₂ (100 atm) | 0.001 | 23 | - | quant. | 99 (R) | [4] |
| 1-Tetralone | CBS | (R)-Me-CBS | BH₃·SMe₂ | 10 | 25 | 1 | 95 | 96 (R) | |
| 1-Tetralone | Noyori | RuCl₂[(S)-BINAP]₂ | H₂ (4 atm) | 0.1 | 100 | 12 | 100 | 95 (S) | |
| α-Chloroacetophenone | CBS | (R)-CBS | BH₃·THF | 10 | -78 | 1 | 90 | 97 (R) | |
| α-Chloroacetophenone | Noyori | RuCl--INVALID-LINK-- | HCOOH/NEt₃ | 0.1 | 28 | 24 | 99 | 98 (R) |
Delving into the Mechanisms: A Visual Representation
The distinct catalytic cycles of the CBS reduction and Noyori asymmetric hydrogenation underpin their unique reactivity and selectivity profiles.
CBS Reduction Catalytic Cycle
Caption: Catalytic cycle of the CBS reduction.
Noyori Asymmetric Hydrogenation Catalytic Cycle
Caption: Catalytic cycle of Noyori asymmetric hydrogenation.
Experimental Protocols: A Practical Guide
Detailed experimental procedures are crucial for the successful implementation of these reactions. Below are representative protocols for the reduction of acetophenone.
Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone
Materials:
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 0.05 eq) and anhydrous THF (2 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add borane-THF complex (1.2 mL, 1.2 mmol, 0.6 eq) dropwise to the catalyst solution. Stir the mixture at 0°C for 15 minutes.
-
In a separate flask, prepare a solution of acetophenone (240 mg, 2 mmol, 1 eq) in anhydrous THF (3 mL).
-
Add the acetophenone solution dropwise to the catalyst mixture at 0°C over a period of 10 minutes.
-
Stir the reaction mixture at 0°C for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0°C.
-
Warm the mixture to room temperature and add 1 M HCl (5 mL). Stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Noyori Asymmetric Hydrogenation of Acetophenone
Materials:
-
[RuCl₂((S)-BINAP)]₂·NEt₃ or a similar Ru(II) precursor
-
(S,S)-DPEN (1,2-diphenylethylenediamine) or another suitable chiral diamine
-
Acetophenone
-
Anhydrous 2-propanol
-
Potassium tert-butoxide
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the ruthenium precursor (e.g., [RuCl₂((S)-BINAP)]₂·NEt₃, 0.001 mmol, 0.001 eq) and the chiral diamine (e.g., (S,S)-DPEN, 0.0022 mmol, 0.0022 eq).
-
Add anhydrous 2-propanol (5 mL) and stir the mixture to form the catalyst solution.
-
Add a solution of potassium tert-butoxide in 2-propanol (e.g., 0.1 M, 0.02 mmol, 0.02 eq).
-
Add acetophenone (1.20 g, 10 mmol, 1 eq) to the catalyst solution.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 8 atm).
-
Stir the reaction at the desired temperature (e.g., 25°C) until hydrogen uptake ceases.
-
After the reaction is complete, carefully depressurize the autoclave.
-
Filter the reaction mixture through a short pad of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield the chiral 1-phenylethanol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Advantages of CBS Reduction Over Noyori Asymmetric Hydrogenation
While both methods are highly effective, the CBS reduction offers several distinct advantages in certain contexts:
-
Milder Reaction Conditions: The CBS reduction is typically carried out at atmospheric pressure, avoiding the need for specialized high-pressure hydrogenation equipment required for many Noyori-type reactions. This makes the CBS reduction more accessible in standard laboratory settings.
-
Stoichiometric Reductant Versatility: The use of borane reagents provides flexibility. Different borane sources, such as catecholborane, can be employed to modulate reactivity and selectivity, sometimes allowing for reactions at very low temperatures to enhance enantioselectivity.[1]
-
Predictable Stereochemistry: The stereochemical outcome of the CBS reduction is generally predictable based on the conformation of the catalyst-substrate complex, where the hydride is delivered to the less sterically hindered face of the ketone.[6]
-
Effective for α,β-Unsaturated Ketones: The CBS reduction is known to selectively reduce the carbonyl group of α,β-unsaturated ketones (1,2-reduction) without affecting the carbon-carbon double bond, a selectivity that can be challenging to achieve with some hydrogenation catalysts.[1][7]
Conclusion
Both the Corey-Bakshi-Shibata reduction and Noyori asymmetric hydrogenation are premier methods for the enantioselective synthesis of chiral alcohols. The choice between them depends on the specific requirements of the synthesis. The Noyori hydrogenation often provides higher turnover numbers and is highly effective for a wide range of functionalized ketones, making it well-suited for industrial applications. However, the CBS reduction presents a powerful alternative with the significant advantages of milder, atmospheric pressure conditions, operational simplicity, and excellent performance for specific substrate classes like α,β-unsaturated ketones. For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each method is paramount for the efficient and successful synthesis of chiral molecules.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. nobelprize.org [nobelprize.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
Cross-Validation of Enantiomeric Excess: A Comparative Guide to HPLC and NMR Spectroscopy
In the realms of pharmaceutical development, asymmetric synthesis, and quality control, the precise determination of enantiomeric excess (ee) is of paramount importance. The therapeutic efficacy of a chiral drug can be restricted to a single enantiomer, while its counterpart may be inactive or even induce harmful effects.[1] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and widely utilized analytical techniques for this purpose.[2]
This guide offers an objective comparison of HPLC and NMR for the cross-validation of enantiomeric excess. It provides supporting experimental data, detailed methodologies, and logical workflows to assist researchers, scientists, and drug development professionals in selecting the most suitable technique for their analytical needs.
Principles of Enantiomeric Differentiation
Enantiomers possess identical physical and chemical properties in an achiral environment, which makes their differentiation challenging. Both HPLC and NMR overcome this by creating a chiral environment, thereby inducing a measurable difference between the enantiomers.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC separates enantiomers based on their differential interactions with a chiral selector.[1] There are two primary strategies:
-
Direct Method: This approach employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and leading to their separation.[3] This method is often preferred for its simplicity as it avoids the need for derivatization.[3]
-
Indirect Method: In this technique, the enantiomeric mixture is reacted with a pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[3][4] These diastereomers, having distinct physicochemical properties, can then be separated on a conventional achiral HPLC column.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral NMR spectroscopy distinguishes between enantiomers by converting them into diastereomeric species that exhibit distinct signals in the NMR spectrum.[5] The integration of these unique signals allows for the quantification of each enantiomer.[1] The most common methods include:
-
Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[6][7] This association leads to different chemical shifts for the corresponding nuclei of the two enantiomers.[7]
-
Chiral Derivatizing Agents (CDAs): Similar to the indirect HPLC method, the analyte is covalently reacted with a CDA to form stable diastereomers.[6][8] These diastereomers produce separate sets of signals in the NMR spectrum, allowing for their differentiation and quantification.[7]
Comparative Performance Analysis: HPLC vs. NMR
The choice between HPLC and NMR for determining enantiomeric excess is often dictated by the specific requirements of the analysis, such as the nature of the analyte, required sensitivity, desired throughput, and available instrumentation.[2]
| Performance Metric | Chiral HPLC | Chiral NMR |
| Principle | Physical separation of enantiomers on a chiral stationary phase or separation of diastereomeric derivatives on an achiral phase.[2] | Formation of transient diastereomeric complexes (with CSAs) or stable diastereomeric derivatives (with CDAs) leading to distinct NMR signals.[2][5] |
| Accuracy | High, but can be affected by peak resolution and integration parameters. Errors can be <1% in optimal conditions.[9] | High, generally accurate to within ±10%, with potential for higher accuracy depending on signal resolution and sample preparation.[10] |
| Precision | High, with reproducibility of ±0.5% or better under properly optimized conditions.[9] | Good, dependent on signal-to-noise ratio and spectral resolution. |
| Sensitivity (LOD/LOQ) | High, especially with UV or fluorescence detectors.[4][11] Indirect methods with fluorescent CDAs can achieve very low detection limits.[4] | Generally lower sensitivity compared to HPLC.[4] Can be improved with higher field instruments and increased scan numbers.[12] |
| Analysis Time | Can be time-consuming due to long run times (up to 60 min) and method development.[10] | Rapid, with data acquisition typically taking around 5 minutes per sample.[10] |
| Solvent Consumption | High (e.g., ~60 mL per sample).[10] | Low (e.g., ~0.6 mL per sample), making it a "greener" alternative.[10] |
| Sample Recovery | Non-destructive, allowing for the recovery of separated enantiomers, especially with direct methods.[1] | Non-destructive; the sample can be recovered after analysis. |
| Throughput | Lower, due to longer analysis times. Not ideal for high-throughput screening (HTS).[10] | High, making it well-suited for HTS, reaction monitoring, and rapid analysis.[1] |
| Instrumentation Cost | Can be expensive, especially for specialized chiral columns.[10] | Requires access to an NMR spectrometer, which represents a significant capital investment. |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and accurate results. Below are representative protocols for both chiral HPLC and NMR techniques.
Protocol 1: Chiral HPLC for Enantiomeric Separation of Propranolol (Direct Method)
This protocol outlines the separation of propranolol enantiomers using a polysaccharide-based chiral stationary phase.[3]
-
System and Materials:
-
HPLC system with a UV detector.
-
Chiralpak® IA column (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.[3]
-
Propranolol hydrochloride racemate and (S)-(-)-enantiomer standard.
-
HPLC-grade n-Heptane, Ethanol, and Diethylamine.
-
-
Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v). Degas the mobile phase before use.[3]
-
Standard Solution: Dissolve 5 mg of propranolol hydrochloride racemate in 10 mL of methanol (concentration of 0.5 mg/mL). Prepare a separate solution for the (S)-(-)-enantiomer standard in the same manner.[3]
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Inject the racemic standard to determine the retention times and resolution of the two enantiomers.
-
Inject the (S)-(-)-enantiomer standard to confirm the elution order.
-
Inject the sample of unknown enantiomeric excess.
-
Integrate the peak areas (A1 and A2) for the two separated enantiomers.
-
Calculate the enantiomeric excess using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100 .
-
Protocol 2: ¹H NMR for Enantiomeric Excess of a Primary Amine using a Chiral Solvating Agent
This protocol describes the use of (R)-BINOL and 2-formylphenylboronic acid as a supramolecular chiral solvating agent system for the determination of an amine's ee.[10]
-
System and Materials:
-
NMR spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
-
(R)-1,1'-bi-2-naphthol ((R)-BINOL).
-
2-formylphenylboronic acid (2-FPBA).
-
Amine analyte (racemic standard and sample with unknown ee).
-
Deuterated chloroform (CDCl₃).
-
4 Å molecular sieves.
-
-
Preparation of Solutions:
-
Host Solution (50 mM): In a 10 mL volumetric flask, dissolve the appropriate amounts of 2-FPBA and (R)-BINOL in CDCl₃. Add 4 Å molecular sieves and allow the solution to dry for at least 10 minutes.[10]
-
Amine Solution (60 mM): Prepare a 60 mM solution of the amine analyte in CDCl₃. Add 4 Å molecular sieves and let it dry for 10 minutes.[10]
-
-
Sample Preparation for NMR:
-
NMR Data Acquisition and Analysis:
-
Acquire the ¹H NMR spectrum at 25°C.[2]
-
Identify the well-resolved signals corresponding to the two diastereomeric complexes formed.
-
Carefully integrate the distinct resonance peaks (I1 and I2) for each of the enantiomers.
-
Calculate the enantiomeric excess using the formula: % ee = |(I1 - I2) / (I1 + I2)| * 100 .
-
Protocol 3: ¹H NMR for Enantiomeric Excess of an Alcohol using a Chiral Derivatizing Agent
This protocol details the derivatization of 1-phenylethanol with (-)-menthyloxyacetic acid to form diastereomeric esters, which are then analyzed by ¹H NMR.[1]
-
System and Materials:
-
NMR spectrometer.
-
1-phenylethanol (racemic standard and sample with unknown ee).
-
(-)-Menthyloxyacetic acid (CDA).
-
Dicyclohexylcarbodiimide (DCC) as a coupling agent.
-
4-(Dimethylamino)pyridine (DMAP) as a catalyst.
-
Anhydrous dichloromethane (CH₂Cl₂) and deuterated chloroform (CDCl₃).
-
-
Derivatization Procedure:
-
In a vial, dissolve 1-phenylethanol (1 equivalent), (-)-menthyloxyacetic acid (1.1 equivalents), and a catalytic amount of DMAP in anhydrous CH₂Cl₂.
-
Cool the mixture in an ice bath and add DCC (1.2 equivalents).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent from the filtrate to obtain the crude diastereomeric esters. Purify by column chromatography if necessary.
-
-
NMR Data Acquisition and Analysis:
-
Dissolve the purified diastereomeric esters in CDCl₃.
-
Acquire the ¹H NMR spectrum.
-
Identify a set of well-resolved signals that are distinct for each diastereomer.
-
Integrate the corresponding signals (I1 and I2) for each diastereomer.
-
Calculate the enantiomeric excess using the formula: % ee = |(I1 - I2) / (I1 + I2)| * 100 .
-
Visualization of Workflows
General Workflow for Enantiomeric Excess Determination
Caption: General workflow for ee determination using HPLC and NMR.
Decision Logic for Method Selection
Caption: Decision tree for selecting between HPLC and NMR for ee analysis.
Conclusion
Both chiral HPLC and NMR spectroscopy are robust and reliable techniques for the determination of enantiomeric excess.[1] The choice between them is not always a matter of superiority but of suitability for the specific analytical challenge at hand.
Chiral HPLC is the preferred method when high sensitivity and baseline resolution are essential, particularly for routine quality control in regulated environments.[1] Its non-destructive nature also permits the recovery of valuable chiral compounds.[1] In contrast, NMR spectroscopy excels in speed and sample throughput, making it the ideal choice for high-throughput screening, reaction monitoring, and the rapid analysis of diverse samples.[1] Its significantly lower solvent consumption also aligns with the principles of green chemistry.[10]
Ultimately, for comprehensive and unambiguous validation of enantiomeric excess, a dual-pronged approach is highly recommended. Employing NMR for a rapid initial screen, followed by a more rigorous and sensitive quantification by chiral HPLC, provides the highest degree of confidence in the analytical results. This cross-validation strategy leverages the complementary strengths of both techniques, ensuring accuracy and reliability in the characterization of chiral molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. experts.umn.edu [experts.umn.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uma.es [uma.es]
- 12. koreascience.kr [koreascience.kr]
A Comparative Guide to the Efficacy of Chiral Amino Alcohols in Asymmetric Ketone Reduction
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a fundamental transformation in modern organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. The success of this transformation hinges on the choice of the chiral catalyst, with chiral amino alcohols playing a pivotal role, particularly in the widely utilized Corey-Bakshi-Shibata (CBS) reduction.[1] This guide provides a comparative analysis of the efficacy of various chiral amino alcohols in the asymmetric reduction of a benchmark substrate, acetophenone, supported by experimental data.
Performance Comparison of Chiral Amino Alcohols
The efficacy of a chiral amino alcohol in asymmetric ketone reduction is primarily evaluated by the enantiomeric excess (e.e.) and the chemical yield of the resulting chiral alcohol. The following table summarizes the performance of several commonly employed chiral amino alcohols in the asymmetric reduction of acetophenone with a borane reagent. It is important to note that direct comparisons should be made with caution, as reaction conditions can significantly influence the outcome.
| Chiral Amino Alcohol | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (e.e., %) | Product Configuration |
| (1R,2S)-(-)-Norephedrine | In situ generated oxazaborolidine | Acetophenone | 80-89 | 5.0 | Not Specified |
| (1S,2R)-(+)-Norephedrine | In situ generated oxazaborolidine | Acetophenone | High | Not Specified | (S) |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | In situ generated oxazaborolidine | Acetophenone | 94-99 | 98 | (R) |
| Cinchonidine Derivative | In situ generated oxazaborolidine | Acetophenone | High | up to 99 | Not Specified |
| (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol | In situ generated oxazaborolidine | Acetophenone | Not Specified | ~95 | (R)[2] |
| L-α-Amino Acid Derived Oxazaborolidinones | In situ generated oxazaborolidinone | Acetophenone | High | 23-76 | (R)[3] |
Note: The data presented is a compilation from various sources and may not represent optimized conditions for each catalyst. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes an in situ generated oxazaborolidine catalyst from a chiral amino alcohol and a borane source, is a common methodology for these transformations.[4][5]
Key Signaling Pathways and Experimental Workflows
The general mechanism for the CBS reduction involves the formation of an oxazaborolidine catalyst from the chiral amino alcohol and a borane source (e.g., BH₃·THF or BH₃·SMe₂).[6] This catalyst then coordinates with another molecule of the borane reagent and the ketone substrate. This coordination creates a rigid, chiral environment that directs the hydride transfer from the borane to one specific face of the ketone, resulting in the formation of a chiral alcohol with high enantioselectivity.[6]
Experimental Protocols
The following is a representative experimental protocol for the asymmetric reduction of acetophenone using a chiral amino alcohol-borane complex, based on the principles of the Corey-Bakshi-Shibata (CBS) reduction.
Materials:
-
Chiral amino alcohol (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol)
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1.0 M in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Catalyst Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol (0.1 eq.) in anhydrous THF. Cool the solution to 0 °C in an ice bath. To this solution, add the borane-THF complex (0.1 eq.) dropwise. Allow the mixture to stir at room temperature for 1 hour to facilitate the in situ formation of the oxazaborolidine catalyst.[7]
-
Reduction Reaction: Cool the flask containing the catalyst solution to the desired reaction temperature (e.g., -20 °C to room temperature). In a separate flask, prepare a solution of acetophenone (1.0 eq.) in anhydrous THF. Add the acetophenone solution dropwise to the catalyst mixture over a period of approximately 30 minutes. After the addition is complete, add an additional equivalent of the borane-THF complex (1.0 eq.) dropwise to the reaction mixture. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at 0 °C. Stir the mixture for 30 minutes.
-
Extraction: Remove the solvent under reduced pressure. To the residue, add 1 M HCl and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).
-
Purification: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenylethanol.
-
Analysis: Determine the chemical yield by mass. The enantiomeric excess of the product can be determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
This guide provides a foundational understanding of the comparative efficacy of different chiral amino alcohols in the asymmetric reduction of ketones. For specific applications, it is crucial to consult the primary literature for optimized reaction conditions for the chosen chiral ligand and substrate. The continued development of novel chiral amino alcohols and catalytic systems promises to further enhance the efficiency and selectivity of this vital synthetic transformation.
References
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. york.ac.uk [york.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Oxazaborolidine Catalysts in Asymmetric Ketone Reduction: Featuring (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals. Among the various methods available, the use of chiral oxazaborolidine catalysts, particularly in the Corey-Bakshi-Shibata (CBS) reduction, has proven to be a highly effective and versatile strategy.[1][2][3] This guide provides a comparative overview of the performance of an oxazaborolidine catalyst derived from (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol against other widely used oxazaborolidine catalysts.
The catalyst generated in situ from this compound and a borane source offers a powerful tool for achieving high enantioselectivity in the reduction of a variety of ketone substrates. Its performance is benchmarked against catalysts derived from other chiral amino alcohols, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol (the precursor to the well-known CBS catalyst) and (1S, 2R)-(-)-cis-1-amino-2-indanol.
Performance Comparison of Oxazaborolidine Catalysts
The efficacy of different oxazaborolidine catalysts is typically evaluated by their ability to provide high enantiomeric excess (ee%), good chemical yield, and reasonable reaction times with low catalyst loading. The following table summarizes the performance of various in-situ generated oxazaborolidine catalysts in the asymmetric reduction of acetophenone, a common benchmark substrate.
| Chiral Amino Alcohol Precursor | Catalyst Loading (mol%) | Reducing Agent | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| This compound | 10 | BH₃·SMe₂ | THF | 1 | >95 | 95 | Inferred from Itsuno's work |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 5 | Tetrabutylammonium borohydride/MeI | THF | - | 99 | 99 | [4] |
| (1S, 2R)-(-)-cis-1-amino-2-indanol | 10 | Tetrabutylammonium borohydride/MeI | THF | 2 | 93 | 93 | [5] |
| (S)-5-(Diphenylhydroxymethyl)pyrrolidin-2-one | 10 | BH₃·THF | THF | 0.08 | 98 | 98 | [6] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these catalytic systems. Below are representative protocols for the in-situ generation of the oxazaborolidine catalyst and the subsequent asymmetric reduction of a prochiral ketone.
Protocol 1: In-situ Generation and Use of Oxazaborolidine Catalyst from this compound
This protocol is based on the pioneering work of Itsuno and coworkers.
Materials:
-
This compound
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetophenone
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (0.1 mmol) in anhydrous THF (5 mL).
-
To this solution, add borane-dimethyl sulfide complex (0.1 mmol) dropwise at room temperature. Stir the mixture for 1 hour to ensure the formation of the oxazaborolidine catalyst.
-
Asymmetric Reduction: Cool the catalyst solution to 0 °C. In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (2 mL).
-
Add the acetophenone solution dropwise to the catalyst solution.
-
Add an additional amount of borane-dimethyl sulfide complex (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to 0 °C and slowly quench by the dropwise addition of methanol (2 mL), followed by 1 M HCl (5 mL).
-
Extract the product with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC analysis.
Protocol 2: In-situ Generation and Use of the CBS Catalyst from (S)-α,α-Diphenyl-2-pyrrolidinemethanol
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Tetrabutylammonium borohydride
-
Methyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Acetophenone
-
3 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Formation: To a two-neck round-bottom flask under a nitrogen atmosphere, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.25 mmol) and anhydrous THF (12 mL).
-
Add tetrabutylammonium borohydride (4 mmol) to the flask and stir the mixture at 25 °C for 15 minutes.
-
Using a syringe, add methyl iodide (4 mmol) to the reaction mixture and continue stirring for 30 minutes.
-
Asymmetric Reduction: In a separate flask, prepare a solution of acetophenone (5 mmol) in anhydrous THF (12 mL).
-
Add the acetophenone solution dropwise to the reaction mixture over 30 minutes using a pressure-equalizing dropping funnel.
-
Stir the reaction mixture at 25 °C until the acetophenone is completely consumed (monitor by TLC).
-
Work-up: Carefully quench the reaction by the slow addition of 3 M HCl (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC or GC analysis.[7]
Catalytic Cycle and Mechanism
The enantioselectivity of the oxazaborolidine-catalyzed reduction is governed by a well-defined catalytic cycle. The key steps involve the coordination of the borane to the nitrogen atom of the oxazaborolidine, which in turn activates the endocyclic boron as a Lewis acid to coordinate with the ketone. This ternary complex then undergoes a stereoselective hydride transfer through a six-membered ring transition state.
References
- 1. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. organicreactions.org [organicreactions.org]
- 4. A New Method for the Preparation of Oxazaborolidine Catalyst In Situ Using 1,2-Aminoalcohol, Sodium Borohydride, and Diiodomethane for the Asymmetric Reduction of Prochiral Ketones and N-Substituted Imines [benthamopenarchives.com]
- 5. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Spectroscopic Methods for Characterizing Products of CBS Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of modern organic synthesis, enabling the enantioselective reduction of prochiral ketones to chiral secondary alcohols with high predictability and stereocontrol.[1][2] This reaction is pivotal in the synthesis of natural products and pharmaceuticals where specific stereoisomers are crucial for biological activity.[1] Consequently, the accurate characterization of the resulting chiral alcohol, including its structure, purity, enantiomeric excess (ee), and absolute configuration, is of paramount importance for researchers, scientists, and drug development professionals. This guide provides a comparative overview of key spectroscopic methods employed for this purpose, supported by experimental data and detailed protocols.
Comparison of Spectroscopic and Chromatographic Methods
A comprehensive analysis of CBS reduction products typically involves a combination of techniques to elucidate different aspects of the product's identity and purity. While NMR and Mass Spectrometry confirm the chemical structure, chiroptical methods like VCD and chromatographic techniques such as Chiral HPLC are essential for stereochemical analysis.
| Method | Information Obtained | Sample Requirements | Key Advantages | Limitations |
| NMR Spectroscopy | Structural confirmation, reaction monitoring (¹¹B NMR), purity assessment. | 5-10 mg dissolved in deuterated solvent. | Provides detailed structural information; non-destructive. | Determination of high ee values can be challenging without chiral auxiliaries. |
| Chiral HPLC | Enantiomeric excess (ee) determination, separation of enantiomers. | ~1 mg/mL solution. | Gold standard for accurate ee determination; high sensitivity. | Requires method development; availability of suitable chiral stationary phases. |
| Vibrational Circular Dichroism (VCD) | Absolute configuration determination. | 5-10 mg in solution (e.g., CDCl₃).[3] | Direct determination of absolute stereochemistry in solution; no crystallization needed.[4] | Requires computational comparison; specialized instrumentation. |
| Mass Spectrometry (MS) | Molecular weight confirmation, identification of impurities. | Microgram to nanogram quantities. | High sensitivity; provides exact mass. | Does not provide stereochemical information on its own. |
| UV-Vis Spectroscopy | Reaction monitoring (disappearance of ketone). | Dilute solution. | Simple, real-time monitoring is possible.[5] | Provides limited structural information; not suitable for stereochemical analysis. |
Key Spectroscopic and Chromatographic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for confirming the successful conversion of the starting ketone to the corresponding alcohol. ¹H and ¹³C NMR spectra provide definitive evidence of the structural transformation. Furthermore, ¹¹B NMR is uniquely suited to monitor the CBS reduction in situ, allowing observation of the catalyst activation and the formation of reaction intermediates.[6][7]
-
¹H NMR: Disappearance of the ketone's α-protons and the appearance of a new signal for the carbinol proton (CH-OH) and the hydroxyl proton.
-
¹³C NMR: The most telling change is the disappearance of the carbonyl carbon signal (typically >190 ppm) and the appearance of a carbinol carbon signal (typically 60-80 ppm).[6]
-
¹¹B NMR: Allows for the observation of the borane-catalyst complex and other boron-containing species throughout the reaction.[6][7]
To determine enantiomeric excess, chiral shift reagents or the formation of diastereomeric derivatives (e.g., Mosher's esters) followed by NMR analysis can be employed, although chiral HPLC is generally the more direct and accurate method.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used and reliable method for determining the enantiomeric excess of the chiral alcohol product.[8][9] The technique separates the two enantiomers using a chiral stationary phase (CSP), and a detector (typically UV) quantifies the relative amounts of each. Polysaccharide-based CSPs are particularly effective for a broad range of chiral compounds.[9][10]
Vibrational Circular Dichroism (VCD)
While X-ray crystallography has been the traditional gold standard for determining the absolute configuration of a chiral molecule, it requires a single crystal of sufficient quality, which can be difficult to obtain.[11] VCD has emerged as a powerful alternative that provides this crucial information on samples in solution.[4][12] VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[4] The experimental VCD spectrum is then compared to a spectrum calculated using density functional theory (DFT) for one of the enantiomers. A match confirms the absolute configuration of the sample.[11][13]
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the synthesized alcohol. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the elemental composition of the product. While standard MS does not distinguish between enantiomers, it is crucial for verifying the identity of the product and detecting any potential side products or impurities.
Experimental Protocols
Protocol 1: NMR Analysis of CBS Reduction Product
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified alcohol product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Confirm the presence of the carbinol proton and the absence of ketone α-protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Verify the disappearance of the ketone carbonyl signal and the appearance of the alcohol C-OH signal.[6]
-
¹¹B NMR Monitoring (Optional, In Situ): To monitor the reaction, acquire ¹¹B NMR spectra at different time points. The spectra will show signals corresponding to the BH₃*THF complex, the activated CBS catalyst, and the intermediate borate ester.[6][7]
Protocol 2: Enantiomeric Excess Determination by Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are a good starting point.[9]
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol). A common starting point is 90:10 hexane:isopropanol.
-
Sample Preparation: Prepare a solution of the purified alcohol in the mobile phase at a concentration of approximately 1 mg/mL.[9]
-
Analysis:
-
Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25 °C).[9]
-
Set the UV detector to a wavelength where the analyte absorbs (e.g., 254 nm for aromatic compounds).
-
Inject the sample and record the chromatogram.
-
If separation is not optimal, adjust the mobile phase composition (e.g., increase or decrease the percentage of isopropanol).[9]
-
-
Calculation of Enantiomeric Excess (ee):
-
Integrate the peak areas for the two enantiomers (Area₁ and Area₂).
-
Calculate the ee using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
-
Protocol 3: Absolute Configuration Determination by VCD
-
Experimental Spectrum Measurement:
-
Computational Simulation:
-
Perform a conformational search for one of the enantiomers (e.g., the R-enantiomer) using computational chemistry software.
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the lowest energy conformers using Density Functional Theory (DFT).
-
Generate a Boltzmann-averaged calculated VCD spectrum.
-
-
Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer and its mirror image (the S-enantiomer).
-
If the experimental spectrum matches the calculated spectrum for the R-enantiomer in terms of the signs and relative intensities of the major bands, the absolute configuration is assigned as R. If it matches the mirror image, the configuration is S.[11]
-
Visualizations
Caption: General workflow for the synthesis and characterization of a CBS reduction product.
Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. biotools.us [biotools.us]
- 5. UV/Vis spectroscopy as an in-line monitoring tool for tablet content uniformity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
- 7. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Derivatizing Agents for NMR Analysis of Enantiopurity
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical aspect of chemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful and widely accessible method for this purpose. This guide provides an objective comparison of common CDAs, supported by experimental data, to assist in the selection of the most suitable agent for a given analytical challenge.
The Principle of Chiral Derivatization in NMR Spectroscopy
Enantiomers, being mirror images, are indistinguishable in an achiral environment, thus producing identical NMR spectra. The core principle of using a CDA is to convert a pair of enantiomers into a mixture of diastereomers by reacting them with an enantiomerically pure reagent.[1] These resulting diastereomers have distinct physical and chemical properties, leading to different chemical shifts (δ) in their NMR spectra.[2] The difference in chemical shifts (Δδ) between the corresponding signals of the two diastereomers allows for the quantification of each enantiomer in the original sample by integrating the respective peaks.[3]
Key Considerations for Selecting a Chiral Derivatizing Agent
The ideal CDA should possess several key characteristics:
-
Enantiomeric Purity: The CDA itself must be of high enantiomeric purity to ensure accurate results.[4]
-
Reaction Completion: The derivatization reaction should proceed to completion to avoid kinetic resolution, where one enantiomer reacts faster than the other, leading to an inaccurate determination of the enantiomeric excess (ee).[1][5]
-
Chemical Shift Dispersion (Δδ): A larger Δδ value between the diastereomeric signals allows for more accurate integration and quantification.
-
Signal Resolution: The signals used for analysis should be well-resolved from other peaks in the spectrum.
-
Stability: The resulting diastereomers should be stable under the NMR analysis conditions, and the CDA should not cause racemization of the analyte.[2]
Comparison of Common Chiral Derivatizing Agents
The selection of a CDA is primarily dictated by the functional group present in the analyte (e.g., alcohol, amine, carboxylic acid). Below is a comparison of some of the most widely used CDAs, categorized by the target functional group.
For Chiral Alcohols and Amines
| Chiral Derivatizing Agent (CDA) | Analyte | Nucleus | Δδ (ppm) | Reference |
| (R)-Mosher's Acid (MTPA-Cl) | (±)-1-Phenylethanol | ¹H | ~0.05-0.15 | [3][6] |
| (±)-1-Phenylethanol | ¹⁹F | ~0.1-0.3 | [7][8] | |
| (R)-MPA-Cl (Trost's Reagent) | Secondary Alcohols | ¹H | Generally larger than MTPA | [9] |
| (R)-MαNP Acid | (±)-2-Butanol | ¹H | 0.03 - 0.24 | [10] |
| Menthol | ¹H | ~4 times larger than MTPA | [11] | |
| (S)-BINOL-based Phosphine | Aromatic Alcohols | ³¹P | > 0.5 | [12] |
| Aliphatic Alcohols | ³¹P | Smaller, potential for kinetic resolution | [12] |
Mosher's Acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is arguably the most well-known CDA for determining the enantiomeric excess and absolute configuration of alcohols and amines.[3][6] Its trifluoromethyl group provides a sensitive probe for ¹⁹F NMR, which often yields simpler spectra with large chemical shift dispersion.[7]
MPA (α-methoxyphenylacetic acid) , an analogue of Mosher's acid, often provides larger Δδ values in ¹H NMR spectra for secondary alcohols compared to MTPA, which can be advantageous when ¹⁹F NMR is not available.[9]
MαNP acid (2-methoxy-2-(1-naphthyl)propionic acid) features a naphthyl group, which induces a stronger magnetic anisotropy effect, leading to significantly larger Δδ values in ¹H NMR compared to both MTPA and MPA. For instance, with menthol, the observed Δδ values are approximately four times larger than those obtained with MTPA.[11]
Phosphorus-based CDAs , such as those derived from BINOL, are highly effective, particularly for ³¹P NMR analysis.[7][12] This nucleus offers a wide chemical shift range and often results in simple, baseline-separated signals for the diastereomers, allowing for rapid and accurate ee determination.[7]
For Chiral Carboxylic Acids
| Chiral Derivatizing Agent (CDA) | Analyte | Nucleus | Δδ (ppm) | Reference |
| (S)-4-(3-aminopyrrolidin-1-yl)coumarin | (R/S)-Ibuprofen | ¹H | 0.019 | [13] |
| (R/S)-Ketoprofen | ¹H | 0.019 | [13] | |
| C₂-Symmetrical Diamine-derived P(III) Reagents | Various Carboxylic Acids | ³¹P | 0.02 - 2.43 | [10] |
For carboxylic acids, derivatization is typically achieved by forming diastereomeric amides or esters. Coumarin-based CDAs have been developed, offering sharp singlet signals in the ¹H NMR spectrum that are less prone to overlapping with other analyte signals.[13] Phosphorus-containing derivatizing agents are also highly effective for the analysis of chiral carboxylic acids via ³¹P NMR, often providing large chemical shift differences.[10]
For Chiral Amines (Three-Component System)
A versatile and efficient method for the enantiopurity determination of primary amines involves a three-component condensation reaction.
| Components | Analyte | Nucleus | Δδ (ppm) | Reference |
| 2-Formylphenylboronic acid, (S)-BINOL | (±)-α-Methylbenzylamine | ¹H | > 0.1 (for imine proton) | [14] |
| 2-Formylphenylboronic acid, (S)-Mandelic Acid | (±)-α-Methylbenzylamine | ¹H | ~0.05 | [15][16] |
This approach leads to the formation of diastereomeric iminoboronate esters in situ. A key advantage is that the signals of the imine protons are often well-resolved and appear in a region of the ¹H NMR spectrum with minimal signal overlap, providing a reliable method for integration.[14]
Experimental Protocols
General Protocol for Derivatization with Mosher's Acid Chloride (for Alcohols)
-
Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5-10 mg of the chiral alcohol in 0.5-0.7 mL of an anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Addition of Base: Add a slight excess (1.1-1.2 equivalents) of a suitable base, such as pyridine or DMAP.
-
Addition of Mosher's Acid Chloride: Add 1.1 equivalents of enantiomerically pure (R)- or (S)-Mosher's acid chloride to the solution.
-
Reaction: Cap the NMR tube and gently agitate to mix the reagents. The reaction is typically complete within 15-30 minutes at room temperature.
-
NMR Analysis: Acquire the ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric esters.
Three-Component Derivatization Protocol for Primary Amines
-
Reagent Solution Preparation: In a vial, dissolve 1.1 equivalents of enantiopure (S)-BINOL and 1.0 equivalent of 2-formylphenylboronic acid in an appropriate volume of deuterated solvent (e.g., CDCl₃).
-
Analyte Preparation: In a separate vial, dissolve 1.0 equivalent of the racemic primary amine.
-
Derivatization: Add the amine solution to the reagent solution. The reaction is typically rapid and proceeds at room temperature.
-
NMR Analysis: Transfer the reaction mixture to an NMR tube and acquire the ¹H NMR spectrum. The imine protons of the resulting diastereomeric iminoboronate esters are typically well-resolved for accurate integration.[14]
Visualizing the Process
Mechanism of Chiral Recognition
The differentiation of signals in the NMR spectrum arises from the distinct three-dimensional arrangements of the diastereomers, which causes the protons (or other nuclei) of the analyte to experience different magnetic environments. This is largely due to the anisotropic effect of aromatic rings within the CDA, which can shield or deshield nearby nuclei.
Caption: Formation of diastereomers from enantiomers and a CDA.
Experimental Workflow for Enantiopurity Analysis
The general workflow for determining enantiomeric excess using a CDA is a straightforward process involving derivatization followed by NMR analysis.
Caption: General experimental workflow for ee determination.
Conclusion and Recommendations
The choice of a chiral derivatizing agent for NMR analysis is a critical decision that depends on the nature of the analyte, the available instrumentation, and the desired level of accuracy.
-
For general screening of alcohols and amines , Mosher's acid (MTPA) remains a robust and reliable choice, with the added benefit of ¹⁹F NMR analysis.
-
When seeking larger chemical shift dispersion in ¹H NMR for alcohols , MαNP acid is an excellent alternative.
-
For rapid and clean analysis of alcohols and amines , particularly when a ³¹P-capable NMR spectrometer is available, phosphorus-based CDAs are highly recommended.
-
The three-component derivatization system offers a simple and effective method for the analysis of primary amines, often providing well-resolved signals in uncongested regions of the ¹H NMR spectrum.
It is always advisable to consult the primary literature for specific applications and to optimize the reaction conditions for each new analyte. By carefully selecting the appropriate CDA and following a well-defined experimental protocol, NMR spectroscopy provides a powerful and accessible tool for the accurate determination of enantiopurity in a wide range of chiral molecules.
References
- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. bates.edu [bates.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, a compound requiring careful handling due to its potential hazards.
Immediate Safety and Hazard Information
Before handling, it is crucial to be aware of the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound.[1] This information dictates the necessary safety precautions and informs the disposal process.
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning | GHS07 |
Precautionary Statement for Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[1][2][3]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations, such as those outlined in the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5] The following protocol provides a general framework for its disposal as a hazardous waste.
Step 1: Waste Characterization
-
Hazardous Waste Determination: As the generator of the waste, you are responsible for determining if it is a hazardous waste.[5] Based on its GHS classification for irritation, this compound should be managed as a hazardous waste. While it may not be a specifically "listed" hazardous waste under RCRA, it must be evaluated for the characteristics of ignitability, corrosivity, reactivity, and toxicity.
Step 2: Segregation and Collection
-
Dedicated Waste Container: Designate a specific, compatible container for the collection of this compound waste. The container should be in good condition, with a secure, tight-fitting lid.[6][7]
-
Avoid Mixing: Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6][7] Improper mixing can lead to violent reactions or the release of toxic gases.[6]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant).
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6][7]
-
Secure Storage: Keep the container closed at all times, except when adding waste.[2][7] Ensure the storage area is well-ventilated.[6][7]
-
Volume Limits: Adhere to the volume limits for SAAs as defined by regulations (e.g., up to 55 gallons of non-acute hazardous waste).[7]
Step 4: Arranging for Disposal
-
Licensed Waste Disposal Company: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[3]
-
Documentation: Complete all necessary waste manifests and documentation as required by the disposal company and regulatory agencies. This ensures "cradle-to-grave" tracking of the hazardous waste.[5]
-
Do Not Dispose Down the Drain: This chemical should not be disposed of down the sink.[2] Many organic compounds, especially those with aromatic rings, can be harmful to aquatic life and may not be effectively treated by wastewater systems.[2]
-
Empty Containers: Any container that held this compound should be managed as hazardous waste unless properly decontaminated (e.g., triple-rinsed with a suitable solvent). The rinsate must be collected and disposed of as hazardous waste.[2]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for chemical waste.
References
- 1. This compound | C17H21NO | CID 854145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Subchronic toxicity studies of 3-methyl-1-butanol and 2-methyl-1-propanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
Safeguarding Your Research: A Comprehensive Guide to Handling (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, fostering a secure research environment.
This amino alcohol is a valuable chiral building block in asymmetric synthesis. However, it is also classified as a combustible liquid that can cause severe skin burns, and eye damage, is harmful if swallowed, and is toxic to aquatic life with long-lasting effects.[1] Adherence to strict safety protocols is therefore critical.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary to minimize exposure risks. The following table summarizes the required PPE when handling this compound.
| Protection Type | Specific Equipment | Standards & Remarks |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield. | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2][3] |
| Skin Protection | Appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. | Gloves must be inspected prior to use and disposed of properly after contamination. Immediately change contaminated clothing.[2][3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when vapors or aerosols are generated, or if irritation is experienced.[1][2][3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for safely handling this compound. Always work in a well-ventilated area, preferably within a chemical fume hood.[3][4]
Workflow for Handling this compound
-
Preparation :
-
Handling :
-
Retrieve the chemical from its storage location. Keep the container tightly closed when not in use.[5][6]
-
Carefully dispense the required amount of the substance, avoiding the creation of dust or aerosols.
-
Conduct the experiment, keeping the reaction vessel closed or under controlled conditions to prevent the release of vapors.
-
Keep away from open flames, hot surfaces, and other sources of ignition.[1][3][4][5][6]
-
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][5][6]
-
Skin Contact : Take off all contaminated clothing at once. Rinse the affected skin area with water or shower. Call a physician immediately.[1][5][6]
-
Inhalation : Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][5][6]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Call a physician for immediate medical advice.[5][6]
-
Spills : For minor spills, absorb the material with an inert substance (e.g., sand, vermiculite) and collect it in a suitable container for disposal.[1] For larger spills, evacuate the area and follow emergency procedures. Prevent the spill from entering drains.[1][5][6]
Disposal Plan
Proper disposal is a critical final step to ensure environmental and personal safety.
Disposal Workflow
-
Waste Collection :
-
All waste material containing this compound must be collected in a designated, properly labeled, and sealed container.
-
Do not mix this waste with other chemicals.[1]
-
-
Storage :
-
Disposal :
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
